Benzene, (3-methylene-5-hexenyl)-
Description
Contextualization within Modern Hydrocarbon Synthesis and Reactivity Studies
The synthesis of complex hydrocarbons, particularly those containing multiple reactive sites like dienes and styrenes, is a cornerstone of modern organic chemistry. msu.edu The construction of molecules such as (3-Methylene-5-hexenyl)benzene likely draws from established methodologies, including cross-coupling reactions and olefination strategies. mdpi.com For instance, the synthesis of structurally related 2,5-diaryl-1,5-dienes has been achieved through visible-light photoredox catalysis, a method that avoids stoichiometric metal reductants and is compatible with a range of functional groups. nih.gov Such modern synthetic methods, which prioritize efficiency and sustainability, are crucial for accessing complex molecules. msu.edu
The reactivity of (3-Methylene-5-hexenyl)benzene is predicted to be a composite of its constituent parts. The styrenic portion, a conjugated system, is susceptible to electrophilic attack. libretexts.orgscribd.com The non-conjugated diene offers sites for a different set of chemical transformations. The presence of both a conjugated and an isolated double bond within the same molecule opens up possibilities for selective reactions, a key area of investigation in contemporary reactivity studies. libretexts.orgscribd.com
Significance as a Versatile Synthetic Intermediate and Monomer Precursor
The dual functionality of (3-Methylene-5-hexenyl)benzene underpins its significance as a versatile synthetic intermediate. The styrenic unit can participate in various polymerization reactions, while the pendant vinyl group offers a handle for post-polymerization modification or for the creation of cross-linked materials. The synthesis of random copolymers of styrene (B11656) and diene derivatives through living anionic polymerization has been demonstrated, leading to high-performance thermoplastics after intramolecular Friedel–Crafts cyclization. rsc.orgresearchgate.net This suggests that (3-Methylene-5-hexenyl)benzene could serve as a valuable monomer in the development of novel polymers with tailored properties.
The ability to introduce functional groups into the benzene (B151609) ring or at the double bonds further enhances its utility. cmu.edu For example, the synthesis of highly substituted phenols and benzenes with complete regiochemical control has been reported, highlighting the potential for creating a diverse library of derivatives from a common scaffold. oregonstate.edu
Research Trajectories and Emergent Challenges in (3-Methylene-5-hexenyl)benzene Chemistry
Current research trajectories in this area are likely focused on several key aspects. Firstly, the development of stereoselective synthesis methods for (3-Methylene-5-hexenyl)benzene and its derivatives is a significant goal, as the stereochemistry of dienes influences their physical and biological properties. msu.edu Secondly, exploring the full range of its reactivity, including selective transformations of the individual double bonds, is an active area of investigation.
A major challenge lies in controlling the polymerization of such a functionalized styrene. The presence of the diene moiety could lead to side reactions or influence the polymerization kinetics. Studies on the polymerization of substituted styrenes have shown that both electron-donating and electron-withdrawing groups can affect the polymerization rate and the properties of the resulting polymer. cmu.edudntb.gov.ua Understanding and controlling these effects for a monomer as complex as (3-Methylene-5-hexenyl)benzene is a critical research challenge. Furthermore, the synthesis of functionalized monomers for the creation of advanced materials like 2D polymers presents its own set of synthetic and purification hurdles. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
134306-74-4 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-methylidenehex-5-enylbenzene |
InChI |
InChI=1S/C13H16/c1-3-7-12(2)10-11-13-8-5-4-6-9-13/h3-6,8-9H,1-2,7,10-11H2 |
InChI Key |
YGWJCAKDNQFCBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylene 5 Hexenyl Benzene and Its Structural Analogs
Chemo- and Regioselective Synthesis of the Alkenylbenzene Core
The formation of the bond between the benzene (B151609) ring and the hexenyl side chain is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are paramount for forging this carbon-carbon bond with high selectivity.
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for their ability to form C-C bonds under mild conditions and with high functional group tolerance. researchgate.netmasterorganicchemistry.com
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. masterorganicchemistry.com In the context of synthesizing alkenylbenzenes, this reaction would typically involve the coupling of a phenylboronic acid derivative with a halo-substituted hexenyl component, or vice-versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.
The Heck reaction provides a powerful means of arylating alkenes. nih.govnih.gov For the synthesis of a (3-methylene-5-hexenyl)benzene precursor, a Heck reaction could be envisioned between an aryl halide (e.g., bromobenzene) and a suitable diene. The regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions, which is crucial for obtaining the desired substitution pattern on the hexenyl chain.
The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, offers another strategic approach. researchgate.net A plausible route could involve the coupling of an aryl halide with a terminal alkyne, followed by further functionalization to construct the diene system of the hexenyl side chain.
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Halo-hexenyl derivative | Pd catalyst, Base | Alkenylbenzene |
| Heck | Aryl halide | Diene | Pd catalyst, Base | Substituted alkene |
| Sonogashira | Aryl halide | Terminal alkyne | Pd/Cu catalyst, Base | Arylalkyne |
Olefination Reactions for Alkene Introduction
Olefination reactions are fundamental for the introduction of carbon-carbon double bonds and are particularly useful for constructing the methylene (B1212753) functionality and the terminal alkene of the hexenyl side chain.
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. beilstein-journals.orgchinesechemsoc.orgorganic-chemistry.orgnih.gov It is especially effective for the introduction of a terminal methylene group (=CH2) from a corresponding ketone. organic-chemistry.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. nih.govepfl.chnih.govmsu.edu A significant advantage of the HWE reaction is its general tendency to produce the thermodynamically more stable (E)-alkene with high selectivity, which is a valuable feature when stereocontrol is required. nih.govnih.gov
| Olefination Reaction | Carbonyl Compound | Reagent | Key Feature |
| Wittig Reaction | Aldehyde or Ketone | Phosphonium ylide | Forms C=C bond; good for terminal alkenes. beilstein-journals.orgchinesechemsoc.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Aldehyde or Ketone | Phosphonate carbanion | Generally provides (E)-alkenes with high selectivity. nih.govnih.gov |
Reductive and Oxidative Approaches to Aromatic Substitution
While cross-coupling reactions are dominant, reductive and oxidative methods can also be employed for the functionalization of the aromatic core. For instance, the reduction of a phenyl ketone can provide an alcohol that can be further elaborated into the desired side chain. youtube.comyoutube.com Similarly, oxidative coupling reactions can be used to form C-C bonds, although they are less common for the direct synthesis of complex alkenylarenes.
Stereocontrolled Construction of the Hexenyl Side Chain and Methylene Functionality
Achieving the desired stereochemistry in the hexenyl side chain, particularly if chiral centers are present in structural analogs, requires the use of asymmetric synthesis techniques.
Chiral Auxiliaries and Asymmetric Catalysis in Side Chain Elaboration
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govresearchgate.net In the synthesis of a chiral analog of (3-Methylene-5-hexenyl)benzene, a chiral auxiliary could be attached to a precursor of the hexenyl side chain to control the formation of stereocenters during its elaboration. After the desired stereochemistry is set, the auxiliary is removed.
Asymmetric catalysis utilizes a chiral catalyst to influence the stereoselectivity of a reaction. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. For instance, the asymmetric allylation of benzaldehyde (B42025) or its derivatives can be used to synthesize chiral homoallylic alcohols, which are valuable precursors for the hexenyl side chain. nih.govresearchgate.netchemrxiv.org The enantioselectivity of these reactions is controlled by the chiral ligand coordinated to the metal catalyst.
Selective Functionalization of Unsaturation Sites
The presence of two distinct double bonds in the (3-methylene-5-hexenyl) side chain offers opportunities for selective functionalization. The differing steric and electronic environments of the internal methylene group and the terminal double bond can be exploited to achieve regioselective reactions.
For example, selective dihydroxylation of non-conjugated dienes often favors the more accessible terminal double bond. rsc.orgnih.govresearchgate.net Similarly, selective epoxidation can be directed to one of the double bonds based on the steric hindrance and the electronic nature of the alkene, as well as the choice of the epoxidizing agent. youtube.comnih.govspringernature.com These selective transformations can be used to introduce further complexity and functionality into the molecule.
Innovative Precursor Design and Derivatization Routes for Enhanced Synthetic Efficiency
The efficiency of a synthetic route is often determined by the intelligent design of precursors and the strategic use of derivatization. For a molecule like (3-Methylene-5-hexenyl)benzene, which contains multiple reactive sites—two distinct carbon-carbon double bonds and an aromatic ring—careful planning is essential to orchestrate the sequence of bond formations and functional group manipulations.
For the synthesis of (3-Methylene-5-hexenyl)benzene and its analogs, protecting groups could be crucial in several scenarios:
Selective Reactions on Double Bonds: The target molecule contains a terminal double bond and an internal 1,1-disubstituted double bond. If a transformation, such as hydroboration-oxidation or epoxidation, is desired at only one of these sites, the other may need to be temporarily protected.
Aromatic Ring Functionalization: If the benzene ring itself carries sensitive substituents (e.g., a hydroxyl or amino group), these would need protection during the construction of the hexenyl side chain, which might involve strongly basic or organometallic reagents.
Orthogonal Protection: In more complex analogs, an orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. jocpr.comuchicago.edu For example, a silyl (B83357) ether protecting an alcohol could be removed under fluoride-mediated conditions, leaving an acid-labile acetal (B89532) group intact elsewhere in the molecule. jocpr.com A concrete example from natural product synthesis involves the use of a silyl protecting group (TMSOTf) to mask a diol, thereby directing a Wacker oxidation to a different, unprotected double bond within the molecule. acs.org
The following table summarizes potential protecting groups and their application in the context of synthesizing analogs of (3-Methylene-5-hexenyl)benzene.
| Functional Group to Protect | Protecting Group | Introduction Reagents | Removal Conditions | Potential Application in Synthesis |
| Alcohol (-OH on ring) | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF) or Acid (e.g., HCl) | Protection of a phenol (B47542) during Grignard or Wittig reactions for side-chain construction. utsouthwestern.edu |
| Alcohol (-OH on ring) | Benzyl (B1604629) Ether (Bn) | BnBr, Base (e.g., NaH) | Catalytic Hydrogenation (H₂, Pd/C) | Useful when silyl groups are incompatible; stable to many reagents but removed under conditions that also reduce C=C bonds. jocpr.com |
| Amine (-NH₂ on ring) | Carbamate (e.g., Boc) | Boc₂O, Base | Strong Acid (e.g., TFA) | Protection of an aniline (B41778) derivative during electrophilic or organometallic reactions. rsc.org |
| Carbonyl (in precursor) | Acetal/Ketal | Diol, Acid Catalyst | Aqueous Acid | Temporary protection of a ketone/aldehyde precursor while manipulating other parts of the molecule via reactions that would otherwise attack the carbonyl group. utsouthwestern.edu |
This table is generated based on data from multiple sources. jocpr.comutsouthwestern.edursc.org
The assembly of the phenyl-skipped-diene framework could be envisioned through several cascade strategies:
Rearrangement-Based Cascades: Many powerful domino reactions utilize a rearrangement as a key step to fundamentally alter the molecular skeleton. nih.govacs.org A cleverly designed precursor could undergo a sequence, for example, involving a Claisen or Cope rearrangement to form the 1,5-diene system in a highly stereocontrolled manner.
Transition-Metal-Catalyzed Cascades: Palladium, nickel, and ruthenium catalysts are adept at mediating complex cascade sequences. acs.org A hypothetical route to (3-Methylene-5-hexenyl)benzene could start with a palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reaction) of a phenylboronic acid with a suitable diene precursor, followed by an intramolecular carbometalation or ene-type reaction to complete the carbon skeleton in one pot. rsc.orgresearchgate.net
Tandem Allylation: Strategies involving tandem allylations have proven effective for the rapid construction of terpene-like structures. nih.gov A process could be designed where a precursor undergoes sequential allylation reactions to build the C6 chain and install the two double bonds with high stereocontrol.
The table below outlines different types of cascade reactions that could be adapted for the synthesis of the target molecule or its analogs.
| Cascade Reaction Type | Key Transformations | Catalyst/Reagent Examples | Relevance to Target Structure |
| Heck-Ene Reaction | C-C bond formation via Heck coupling followed by an intramolecular ene reaction. | Pd(OAc)₂, Ligands (e.g., PPh₃) | Could form the C-C backbone and one of the rings in a cyclic analog in a single step. |
| Diels-Alder-Isomerization | Cycloaddition to form a six-membered ring followed by a rearrangement or fragmentation. | Thermal or Lewis Acid (e.g., GaCl₃) | Useful for creating complex cyclic precursors that can be opened to yield acyclic diene structures. researchgate.net |
| Tandem Diboration/Allylation | Enantioselective diboration of a diene followed by a double allylation with a dicarbonyl compound. | Pt or Rh catalysts, Boron reagents | Rapidly builds multiple stereocenters and complex carbocyclic frameworks characteristic of terpenes. nih.gov |
| Palladium Migration/Carbene Insertion | An aryl to vinyl 1,4-palladium migration followed by carbene insertion and elimination. | Pd(OAc)₂, N-tosylhydrazones | A modern method to construct highly substituted 1,3-dienes, adaptable for creating structural diversity. acs.orgresearchgate.net |
This table is generated based on data from multiple sources. acs.orgresearchgate.netnih.govresearchgate.net
Green Chemistry Principles and Sustainable Approaches in (3-Methylene-5-hexenyl)benzene Synthesis
The chemical industry is increasingly focused on developing sustainable processes that minimize environmental impact. Green chemistry principles, such as the use of safer solvents, maximization of atom economy, and reduction of waste, are central to this effort. youtube.com
One of the most significant shifts in green synthesis is the move away from volatile organic compounds (VOCs) as reaction solvents. Water is an ideal green solvent as it is cheap, non-flammable, non-toxic, and environmentally benign. researchgate.net
Aqueous Synthesis: While organic compounds are often insoluble in water, certain reactions can be accelerated in aqueous media due to the hydrophobic effect. Furthermore, the use of phase-transfer catalysts or surfactants can facilitate reactions between water-insoluble substrates. A notable example is the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, which can be performed efficiently in water using a catalyst like hexadecyltrimethylammonium bromide (HTMAB), offering high yields and short reaction times under neutral conditions. researchgate.net This methodology could be adapted to form one of the double bonds in the (3-Methylene-5-hexenyl)benzene side chain.
Solvent-Free Reactions: Conducting reactions without any solvent (neat) is another highly effective green strategy. These reactions often require less energy (e.g., heating) and simplify product purification, as the need to remove a solvent is eliminated. Solvent-free methods have been successfully applied to condensation reactions for synthesizing 1,3,5-triarylbenzenes and can be particularly effective for reactions conducted at elevated temperatures. researchgate.net Control over reaction pathways can sometimes be enhanced in a solvent-free environment. nih.gov
| Green Methodology | Description | Example Reaction | Advantages |
| Aqueous Medium | Uses water as the primary solvent, often with a surfactant or phase-transfer catalyst. | Knoevenagel condensation of an aldehyde and a malonate derivative. researchgate.net | Environmentally benign, low cost, safe, potential for rate acceleration. researchgate.net |
| Solvent-Free | Reactants are mixed directly without a solvent, often with gentle heating or grinding. | Acid-catalyzed cyclotrimerization of acetophenones. researchgate.net | Reduced waste, simplified workup, often faster reaction rates, lower energy consumption. |
This table is generated based on data from multiple sources. researchgate.netresearchgate.net
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com Syntheses with high atom economy are inherently less wasteful.
Reaction Design: Addition reactions (e.g., Diels-Alder, hydrogenation) are 100% atom-economical. In contrast, substitution (e.g., Wittig) and elimination reactions generate stoichiometric byproducts, leading to lower atom economy and more waste. Designing a synthesis to maximize the use of addition and rearrangement reactions is a key green strategy.
Catalysis: Catalytic reactions are superior to stoichiometric ones as they use only a small amount of a substance to generate large quantities of product, minimizing waste. For instance, a catalytic cross-metathesis reaction to form a double bond is more atom-economical than a traditional Wittig reaction, which produces a stoichiometric amount of phosphine (B1218219) oxide waste.
Cascade Reactions: As discussed in section 2.3.2, cascade reactions are inherently atom-economical and minimize waste. By combining multiple steps into one pot, they eliminate the need for intermediate workups and purifications, saving solvents and reducing material loss. e-bookshelf.de This approach directly addresses the goal of waste minimization by reducing the generation of volatile organic compounds and other hazardous byproducts. tandfonline.comnih.gov
A comparative analysis highlights the benefits of atom-economical approaches:
| Reaction Type | General Transformation | Atom Economy | Waste Generation |
| Addition | A + B → C | 100% | None (ideal) |
| Rearrangement | A → B | 100% | None (ideal) |
| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |
| Elimination | A → B + C | < 100% | Stoichiometric byproduct (C) |
By prioritizing catalytic methods, addition/rearrangement reactions, and powerful cascade sequences, the synthesis of (3-Methylene-5-hexenyl)benzene can be designed to be not only efficient and elegant but also environmentally responsible.
Mechanistic Elucidation and Kinetic Investigations of 3 Methylene 5 Hexenyl Benzene Transformations
Mechanistic Studies of Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene and its derivatives. wikipedia.org The mechanism typically involves a two-step process: initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation (known as an arenium ion or sigma complex), followed by the rapid loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the benzene ring. wikipedia.orgvanderbilt.edu
Influence of Alkenyl and Alkyl Substituents on Aromatic Ring Activation and Deactivation
Substituents on a benzene ring are classified as either activating or deactivating based on whether they increase or decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. vanderbilt.edumasterorganicchemistry.com Activating groups donate electron density to the ring, making it more nucleophilic and stabilizing the positive charge in the arenium ion intermediate, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.comlibretexts.org Conversely, deactivating groups withdraw electron density, making the ring less nucleophilic and destabilizing the intermediate. libretexts.org
The (3-methylene-5-hexenyl)- group attached to the benzene ring is fundamentally an alkyl substituent. Alkyl groups are known to be activating groups. libretexts.org Their activating nature stems from their ability to donate electron density to the aromatic ring through an inductive effect, where the sp3-hybridized carbon of the substituent pushes electron density towards the sp2-hybridized carbons of the ring. libretexts.orglibretexts.org This electron donation enriches the ring, making it more reactive towards electrophiles. wikipedia.org While the substituent contains alkenyl moieties, its connection to the ring is via a saturated carbon, meaning the primary electronic influence on the ring's reactivity is inductive donation.
| Substituent Group | Classification | Dominant Electronic Effect | Relative Rate of Nitration (vs. Benzene = 1) |
|---|---|---|---|
| -OH | Strongly Activating | Resonance Donation | 1000 |
| -NH2 | Strongly Activating | Resonance Donation | 1000 |
| -OCH3 | Strongly Activating | Resonance Donation | 400 |
| -CH3 (Alkyl) | Activating | Inductive Donation | 25 |
| -(3-methylene-5-hexenyl) | Activating | Inductive Donation | (Predicted > 1) |
| -H | Reference | N/A | 1 |
| -Cl | Deactivating | Inductive Withdrawal | 0.033 |
| -NO2 | Strongly Deactivating | Resonance & Inductive Withdrawal | 6 x 10-8 |
Radical Initiated Processes and Polymerization Mechanism Studies
The unsaturated nature of the (3-methylene-5-hexenyl)- substituent makes the molecule susceptible to radical-initiated reactions, including polymerization and intramolecular cyclization.
Initiation, Propagation, and Termination Pathways in Free Radical Polymerization of (3-Methylene-5-hexenyl)benzene
Benzene, (3-methylene-5-hexenyl)- possesses two distinct polymerizable C=C double bonds: the terminal vinyl group and the internal methylene (B1212753) group. This makes it a divinyl monomer capable of undergoing free-radical polymerization to form a cross-linked polymer network. The process follows a standard chain-reaction mechanism. researchgate.net
Initiation: The process begins with the generation of free radicals from an initiator molecule (e.g., AIBN or benzoyl peroxide) upon heating or irradiation. This initiator radical then adds to one of the double bonds of the monomer, creating a new, monomer-centered radical.
Propagation: The newly formed radical monomer attacks another monomer molecule's double bond. This step repeats, rapidly building a polymer chain. Because there are two reactive double bonds per monomer unit, the growing polymer chain can contain pendant double bonds. These pendant groups can then react with other growing chains, leading to the formation of cross-links and a three-dimensional network structure.
Termination: The growth of polymer chains is halted through termination steps, which can occur by combination (two growing chains coupling) or disproportionation (hydrogen transfer between two chains).
The specific polymerization behavior would depend on the relative reactivity of the two double bonds towards radical addition.
Intramolecular Radical Cyclization and Rearrangement Mechanisms of the Hexenyl Moiety
The hexenyl portion of the molecule is perfectly structured to undergo intramolecular radical cyclization, a powerful method for forming cyclic compounds. wikipedia.org Specifically, if a radical is generated on the carbon adjacent to the benzene ring (the benzylic position), it creates a system analogous to a substituted 5-hexenyl radical. acs.org
The cyclization of 5-hexenyl radicals is a well-studied process known to proceed rapidly and with high regioselectivity. acs.orgscilit.com The prevailing mechanism involves the attack of the radical onto the internal double bond.
5-exo vs. 6-endo Cyclization: The radical can attack either the inner carbon of the double bond (a 5-exo cyclization to form a five-membered ring) or the terminal carbon (a 6-endo cyclization to form a six-membered ring).
Kinetic Control: Despite the 6-endo product often being more thermodynamically stable, the 5-exo pathway is kinetically favored. wikipedia.org This preference is explained by the stereoelectronics of the transition state. The 5-exo cyclization proceeds through a more stable, chair-like transition state where there is better orbital overlap, leading to a lower activation energy. wikipedia.org
Therefore, radical formation on the hexenyl chain of (3-methylene-5-hexenyl)benzene is predicted to lead predominantly to the formation of a five-membered ring, resulting in a cyclopentylmethyl group attached to the main chain.
| Cyclization Mode | Ring Size Formed | Kinetic/Thermodynamic Control | Favored Pathway | Reason |
|---|---|---|---|---|
| 5-exo | 5-membered | Kinetic | Yes | Lower energy, chair-like transition state |
| 6-endo | 6-membered | Thermodynamic | No | Higher energy, strained transition state |
Pericyclic Reactions and Intramolecular Rearrangements Involving Unsaturation
Pericyclic reactions are concerted reactions that proceed through a single, cyclic transition state. byjus.comlibretexts.org The structure of (3-methylene-5-hexenyl)benzene, with its multiple π-systems, is amenable to several types of intramolecular pericyclic reactions.
The most prominent of these is the Cope Rearrangement . This reaction is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgjove.com The (3-methylene-5-hexenyl)- substituent contains a 1,5-diene structural motif (the C5-C6 double bond and the C3-methylene double bond). Under thermal conditions, this system can undergo a reversible rearrangement. masterorganicchemistry.comjk-sci.com The reaction involves the concerted breaking of the C3-C4 sigma bond and two π-bonds, and the formation of a new C1-C6 sigma bond and two new π-bonds, all through a cyclic, six-electron transition state that typically adopts a chair-like geometry. jove.com The position of the equilibrium would depend on the relative stability of the starting material and the rearranged product. masterorganicchemistry.com
Another potential pathway is the intramolecular Ene Reaction . The ene reaction is a pericyclic group transfer reaction involving an alkene with an allylic hydrogen (the "ene") and a second unsaturated component (the "enophile"). wikipedia.orglibretexts.org In (3-methylene-5-hexenyl)benzene, several intramolecular ene reactions are possible. For instance, an allylic hydrogen from C5 could be transferred to the methylene carbon (C7) in a concerted process involving a six-membered transition state. This would result in the formation of a new C4-C5 sigma bond and a shift of the double bonds, leading to a cyclized product. Intramolecular ene reactions are often more facile than their intermolecular counterparts due to a less negative entropy of activation. wikipedia.org
Diels-Alder Cycloadditions and Related [4+2] Cycloaddition Pathways
The 1,3-diene moiety present in the (3-methylene-5-hexenyl)- side chain of the molecule makes it a potential candidate for Diels-Alder reactions. This type of [4+2] cycloaddition is a powerful tool in organic synthesis for the formation of six-membered rings. In theory, (3-methylene-5-hexenyl)benzene could react with various dienophiles. The reactivity in such reactions is governed by factors such as orbital energies (HOMO of the diene and LUMO of the dienophile) and geometric considerations. The benzene ring itself can also participate in Diels-Alder reactions, although this is less common due to the high energy required to overcome its aromatic stabilization.
However, a specific investigation into the Diels-Alder reactivity of (3-methylene-5-hexenyl)benzene, including the identification of products, reaction conditions, and mechanistic details, has not been reported in the available scientific literature.
Sigmatropic Rearrangements and Claisen/Cope Rearrangement Analogs
The 1,5-diene-like structure embedded within (3-methylene-5-hexenyl)benzene suggests the possibility of sigmatropic rearrangements, such as the Cope rearrangement. The Cope rearrangement is a thermally-induced-sigmatropic rearrangement of a 1,5-diene. Similarly, if the structure were modified to be an allyl vinyl ether derivative, a Claisen rearrangement could be envisaged. These rearrangements proceed through a concerted, cyclic transition state and are governed by the principles of orbital symmetry.
Despite the structural potential for these transformations, no studies have been found that specifically document the occurrence, mechanism, or kinetics of sigmatropic rearrangements involving (3-methylene-5-hexenyl)benzene.
Reaction Kinetics and Thermodynamics: Transition State Analysis and Reaction Coordinate Mapping
A comprehensive understanding of any chemical transformation requires detailed kinetic and thermodynamic analysis. This includes the study of reaction rates, the influence of temperature and concentration, and the mapping of the reaction coordinate, including the identification of transition states and intermediates.
Rate Law Determination and Activation Energy Measurements
The determination of a reaction's rate law provides crucial insights into the reaction mechanism, specifically the molecularity of the rate-determining step. This is achieved by systematically varying the concentrations of reactants and observing the effect on the reaction rate. Coupled with temperature-dependent rate studies, the activation energy (Ea) for the process can be determined, quantifying the energy barrier that must be overcome for the reaction to occur.
Unfortunately, no published studies were found that report the rate law or activation energy for any transformation of (3-methylene-5-hexenyl)benzene.
Isotope Effects and Hammett Correlations in Reaction Mechanism Elucidation
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond to an isotopically-labeled atom is broken in the rate-determining step. For reactions involving benzene derivatives, Hammett correlations can provide valuable information about the electronic effects of substituents on the reaction rate and the nature of the transition state. A plot of the logarithm of the reaction rate constants against the Hammett substituent constant (σ) can reveal whether a charge is developing or disappearing at the reaction center in the transition state.
While these techniques are standard in the study of reaction mechanisms of aromatic compounds, their application to (3-methylene-5-hexenyl)benzene has not been documented in the accessible scientific literature.
Computational Chemistry and Theoretical Investigations of 3 Methylene 5 Hexenyl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) Applications for Molecular Geometry, Vibrational Frequencies, and Reaction Energy Profiles
Future research could employ Density Functional Theory (DFT) to determine the optimized molecular geometry of (3-Methylene-5-hexenyl)benzene. Calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would yield key structural parameters including bond lengths, bond angles, and dihedral angles. These geometric data are fundamental for understanding the molecule's three-dimensional shape and steric properties.
Furthermore, DFT calculations could predict the vibrational frequencies of the molecule, which correspond to the infrared and Raman spectra. This theoretical spectrum, when compared with experimental data, serves as a crucial validation of the computed geometry.
For reactivity, DFT could be used to map out the reaction energy profiles for processes involving (3-Methylene-5-hexenyl)benzene. For instance, the energy landscape for its participation in addition reactions or cyclization pathways could be elucidated, identifying transition state structures and calculating activation barriers. Such studies would provide valuable insights into the kinetic and thermodynamic feasibility of its potential chemical transformations.
Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Energetic Predictions
For more precise energetic data, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) could be applied. researchgate.net While computationally more demanding, these methods offer a higher degree of accuracy for properties like reaction enthalpies and electronic energies, which are critical for a definitive understanding of the molecule's stability and reactivity. These high-accuracy calculations are often performed on geometries optimized at the DFT level to balance computational cost and accuracy.
Molecular Orbital Analysis and Frontier Orbital Theory in Reaction Prediction
HOMO-LUMO Gap Analysis and Nucleophilicity/Electrophilicity Predictions
A key aspect of understanding a molecule's reactivity lies in the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.
For (3-Methylene-5-hexenyl)benzene, computational methods could predict the energies and spatial distributions of the HOMO and LUMO. This would reveal which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. For instance, it would be of interest to determine whether the π-system of the benzene (B151609) ring or the double bonds of the methylene-hexenyl chain are the primary sites of reactivity.
Spin Density Distribution in Radical Intermediates and Transition States
In the context of radical reactions, understanding the distribution of unpaired electron spin is crucial. Should (3-Methylene-5-hexenyl)benzene be involved in a radical process, for example, through hydrogen abstraction or addition of a radical species, computational methods could calculate the spin density distribution in the resulting radical intermediates and transition states. This analysis would pinpoint the location of the unpaired electron, which is fundamental to predicting the regioselectivity and stereoselectivity of subsequent reaction steps. Studies on related hexenyl radical cyclizations have demonstrated the power of this approach. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The flexible side chain of (3-Methylene-5-hexenyl)benzene suggests a rich conformational landscape. Molecular dynamics (MD) simulations could be employed to explore the accessible conformations of the molecule over time at different temperatures. koreascience.kr By simulating the molecule's movements, MD can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and reactivity.
Furthermore, MD simulations can provide insights into the intermolecular interactions of (3-Methylene-5-hexenyl)benzene. By simulating a system containing multiple molecules, one can study how they pack in the condensed phase and the nature of the non-covalent interactions (e.g., van der Waals forces, π-π stacking) that govern their association. This is particularly relevant for understanding the bulk properties of the substance.
Solvent Effects and Conformational Preferences of the Hexenyl Chain
The conformational flexibility of the hexenyl chain in (3-Methylene-5-hexenyl)benzene is a critical determinant of its physical and chemical properties. Computational methods are invaluable in exploring the potential energy surface of such molecules to identify stable conformers and the energetic barriers between them.
Conformational Analysis:
The rotation around the single bonds of the hexenyl chain gives rise to a multitude of possible conformations. Molecular mechanics (MM) methods, such as MM2 or MMFF, are often employed as a first step to rapidly screen the conformational space and identify low-energy structures. These initial geometries are then typically subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), to refine the energetics and structural parameters.
For a molecule like (3-Methylene-5-hexenyl)benzene, key dihedral angles would be systematically varied to map the potential energy surface. For instance, the torsion angles around the C-C bonds of the hexenyl chain would be rotated to locate energy minima corresponding to stable conformers. The relative energies of these conformers would indicate their population distribution at a given temperature.
Solvent Effects:
The surrounding solvent can significantly influence the conformational equilibrium of a molecule. frontiersin.orgnih.gov Solvents can stabilize or destabilize certain conformers based on their polarity and hydrogen bonding capabilities. Computational models account for solvent effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can provide a good qualitative understanding of how the solvent's polarity affects the conformational preferences. For example, a more polar solvent would likely stabilize conformers with a larger dipole moment.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. frontiersin.org This method is computationally more demanding but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding. For (3-Methylene-5-hexenyl)benzene, which is non-polar, non-polar solvents would be expected to have a less dramatic effect on its conformation compared to polar solvents.
Table 1: Representative Solvent Parameters for Computational Modeling
| Solvent | Dielectric Constant (ε) |
| n-Hexane | 1.88 |
| Benzene | 2.28 |
| Dichloromethane | 8.93 |
| Ethanol | 24.55 |
| Water | 80.10 |
Non-Covalent Interactions in Aggregates and Supramolecular Constructs
In the condensed phase or at high concentrations, molecules of (3-Methylene-5-hexenyl)benzene can interact with each other through various non-covalent interactions. These interactions are crucial in determining the bulk properties of the substance and its potential to form larger, organized structures.
Types of Non-Covalent Interactions:
The primary non-covalent forces at play between molecules of (3-Methylene-5-hexenyl)benzene would be:
π-π Stacking: The interaction between the aromatic rings of two benzene moieties is a significant stabilizing force. researchgate.net These interactions can occur in a face-to-face or a parallel-displaced arrangement.
van der Waals Forces: These are ubiquitous, non-specific attractive forces arising from temporary fluctuations in electron density. youtube.com For a hydrocarbon like (3-Methylene-5-hexenyl)benzene, these dispersion forces would be a major contributor to intermolecular attraction. furman.edu
Hydrophobic Interactions: In an aqueous environment, the non-polar (3-Methylene-5-hexenyl)benzene molecules would tend to aggregate to minimize their contact with water molecules. youtube.com
Computational Investigation of Aggregates:
Computational methods can be used to model the formation of dimers and larger aggregates of (3-Methylene-5-hexenyl)benzene. By calculating the interaction energies of different spatial arrangements of the molecules, the most stable aggregate structures can be predicted. High-level quantum mechanical methods, such as Coupled Cluster (CC) theory or Symmetry-Adapted Perturbation Theory (SAPT), are often necessary to accurately describe these weak interactions. DFT methods with dispersion corrections (e.g., DFT-D3) also provide a good balance between accuracy and computational cost for larger systems.
Supramolecular chemistry explores the formation of complex, ordered structures from molecular building blocks held together by non-covalent interactions. wikipedia.orgyoutube.comyoutube.com The specific shape and functionality of (3-Methylene-5-hexenyl)benzene, with its flexible aliphatic chain and aromatic ring, could potentially allow for its use as a component in self-assembling systems.
Computational Studies of Catalytic Pathways Involving (3-Methylene-5-hexenyl)benzene
The olefinic moieties in (3-Methylene-5-hexenyl)benzene make it a potential substrate for various catalytic reactions, most notably olefin metathesis. wikipedia.orgtugraz.atnih.gov Computational chemistry is a powerful tool for elucidating the mechanisms of such reactions, identifying key intermediates and transition states, and understanding the role of the catalyst.
Catalyst-Substrate Interactions and Binding Energetics
The first step in a catalytic cycle is the interaction and binding of the substrate to the catalyst. In the context of olefin metathesis, catalysts such as Grubbs or Schrock catalysts would be used. wikipedia.org
Modeling Catalyst-Substrate Complexes:
Computational methods can model the formation of the initial catalyst-substrate complex. This involves docking the (3-Methylene-5-hexenyl)benzene molecule into the active site of the catalyst and optimizing the geometry of the resulting complex. The binding energy, which is the energy released upon formation of the complex, can then be calculated. A favorable binding energy is a prerequisite for the reaction to proceed.
The interaction energy can be decomposed into various components, such as electrostatic interactions, steric repulsion, and dispersion forces, to understand the nature of the binding. For a non-polar substrate like (3-Methylene-5-hexenyl)benzene, dispersion interactions with the ligands of the catalyst would likely play a significant role.
Table 2: Illustrative Binding Energetics for a Model Alkene-Catalyst System
| Interaction Component | Energy (kcal/mol) |
| Electrostatic | -5.2 |
| Steric Repulsion | +3.1 |
| Dispersion | -8.5 |
| Total Binding Energy | -10.6 |
Note: This table presents hypothetical data for illustrative purposes.
Energetic Landscapes of Catalytic Cycles and Rate-Determining Steps
Once the substrate is bound to the catalyst, the reaction proceeds through a series of steps involving intermediates and transition states. The complete sequence of these steps constitutes the catalytic cycle.
Mapping the Reaction Pathway:
Computational chemists can map the entire energetic landscape of the catalytic cycle. This involves locating the structures and energies of all intermediates and, crucially, the transition states that connect them. Finding transition states is a computationally intensive task that often requires sophisticated algorithms.
The energetic profile of the reaction pathway provides a wealth of information:
Reaction Mechanism: The sequence of intermediates and transition states reveals the detailed mechanism of the reaction.
Selectivity: If multiple reaction pathways are possible, leading to different products, the relative energies of the transition states for each pathway can predict the product distribution.
For the olefin metathesis of (3-Methylene-5-hexenyl)benzene, computational studies could predict whether intramolecular ring-closing metathesis or intermolecular cross-metathesis is more favorable. nih.gov This would depend on the relative stabilities of the transition states leading to the different products.
Advanced Spectroscopic Methodologies for Structural and Mechanistic Characterization in Research
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule with the complexity of Benzene (B151609), (3-methylene-5-hexenyl)-, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. Multi-dimensional NMR experiments are therefore essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's connectivity and stereochemistry.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
A combination of two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle of Benzene, (3-methylene-5-hexenyl)-.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.edu For Benzene, (3-methylene-5-hexenyl)-, COSY would be instrumental in tracing the connectivity of the protons along the hexenyl chain and within the benzene ring. Cross-peaks would be expected between the protons of the terminal vinyl group, the allylic protons, and the protons on the carbon adjacent to the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. youtube.com Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the definitive assignment of each carbon atom that bears a proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule in solution. For Benzene, (3-methylene-5-hexenyl)-, NOESY could reveal through-space interactions between the protons of the benzene ring and the protons on the hexenyl chain, providing insights into the preferred spatial arrangement of the substituent relative to the ring.
Table 1: Illustrative ¹H and ¹³C NMR Data for Benzene, (3-methylene-5-hexenyl)-
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Phenyl H | 7.15-7.30 (m) | 128.5 (d) | C-1', C-2', C-6' |
| C-1' | - | 142.0 (s) | - |
| C-2'/C-6' | 7.30 (d) | 128.4 (d) | C-4', C-1' |
| C-3'/C-5' | 7.15 (t) | 126.0 (d) | C-1' |
| C-4' | 7.20 (t) | 125.7 (d) | C-2', C-6' |
| H-1 | 2.70 (t) | 35.0 (t) | C-2, C-3, C-1' |
| H-2 | 2.30 (q) | 30.0 (t) | C-1, C-3, C-4, C-7 |
| C-3 | - | 145.0 (s) | - |
| H-4 | 5.00 (s) | 112.0 (t) | C-2, C-3, C-5 |
| H-5 | 5.80 (m) | 138.0 (d) | C-4, C-6 |
| H-6 | 5.10 (d) | 115.0 (t) | C-4, C-5 |
| H-7 | 4.90 (s) | - | C-2, C-3 |
Note: This data is illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Solid-State NMR for Polymerized Forms and Crystalline Derivatives
While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) is a powerful tool for characterizing materials in the solid phase, such as polymers or crystalline derivatives. If Benzene, (3-methylene-5-hexenyl)- were to be polymerized, for example through the vinyl and methylene (B1212753) groups, ssNMR would be essential to study the structure and dynamics of the resulting polymer. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing details about the local environment of the carbon and hydrogen atoms within the polymer matrix. researchgate.netbeilstein-journals.org
Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis and Oligomer Characterization
DOSY is a 2D NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients. researchgate.net Larger molecules diffuse more slowly than smaller ones. In the context of the synthesis or polymerization of Benzene, (3-methylene-5-hexenyl)-, DOSY could be used to analyze the reaction mixture, distinguishing between the starting material, any intermediates, the final product, and any oligomeric species that may have formed. This would provide a powerful method for monitoring reaction progress and characterizing the product distribution without the need for physical separation.
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.
For Benzene, (3-methylene-5-hexenyl)-, with a chemical formula of C₁₃H₁₆, the expected exact mass would be calculated and compared to the experimentally measured value from an HRMS instrument.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Reaction Intermediates and Adducts
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) from the initial mass spectrum, followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting fragment ions (product ions). researchgate.net This technique is invaluable for structural elucidation, as the fragmentation pattern is characteristic of the molecule's structure.
For Benzene, (3-methylene-5-hexenyl)-, the molecular ion ([M]⁺) would be expected to undergo fragmentation through characteristic pathways, such as benzylic cleavage to form a stable tropylium (B1234903) ion or related fragments, and cleavage at various points along the hexenyl chain. docbrown.infoyoutube.com By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed. MS/MS is also highly effective for identifying and structurally characterizing transient reaction intermediates or adducts that may be present in low concentrations.
Table 2: Plausible High-Resolution Mass Spectrometry Fragmentation Data for Benzene, (3-methylene-5-hexenyl)-
| m/z (Fragment Ion) | Proposed Fragment Structure/Loss |
| 172.1252 (M⁺) | Molecular Ion (C₁₃H₁₆⁺) |
| 157.1017 | [M - CH₃]⁺ |
| 143.0861 | [M - C₂H₅]⁺ |
| 129.0704 | [M - C₃H₇]⁺ |
| 115.0548 | [M - C₄H₉]⁺ |
| 91.0548 | Tropylium Ion [C₇H₇]⁺ |
| 77.0391 | Phenyl Ion [C₆H₅]⁺ |
Note: The m/z values are calculated for the given elemental compositions. The observed fragmentation pattern provides strong evidence for the proposed structure.
Hyphenated Techniques (e.g., GC-HRMS, LC-HRMS) for Complex Mixture Analysis
When dealing with complex mixtures, such as those encountered during synthesis or in environmental samples, the separation power of chromatography is often coupled with the detection capabilities of mass spectrometry.
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): For a volatile and thermally stable compound like Benzene, (3-methylene-5-hexenyl)-, GC is an ideal separation technique. mdpi.comresearchgate.net The sample is vaporized and passed through a capillary column, where different components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-HRMS would allow for the separation of Benzene, (3-methylene-5-hexenyl)- from isomers, byproducts, and residual starting materials, providing a clean mass spectrum for each component.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For less volatile derivatives or for the analysis of reaction mixtures containing a wide range of polarities, LC-HRMS is the technique of choice. The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile phase and the stationary phase. LC-HRMS is a versatile technique that can be applied to a broad range of compounds and is particularly useful for the analysis of complex biological or environmental samples.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and In Situ Reaction Monitoring Methodologies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation or scatters incident light, it can be excited to a higher vibrational state. The resulting spectrum provides a unique "fingerprint" of the molecule.
For the structural elucidation of 4-phenyl-3-methylene-5-hexene, FT-IR and Raman spectroscopy would be complementary. FT-IR is particularly sensitive to polar bonds and provides strong signals for groups like C=O, O-H, and N-H, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds, such as C=C and C-C backbones. photothermal.commt.com
Key expected vibrational frequencies for 4-phenyl-3-methylene-5-hexene are detailed in the table below. The identification of these characteristic bands would confirm the presence of the phenyl ring, the two distinct alkene moieties, and the saturated hydrocarbon backbone.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for 4-phenyl-3-methylene-5-hexene
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak | Medium to Strong |
| Alkene C-H (=CH₂, =CH) | Stretching | 3100-3000 | Medium | Medium |
| Alkyl C-H | Stretching | 3000-2850 | Strong | Medium |
| Aromatic C=C | Ring Stretching | ~1600, ~1580, ~1500, ~1450 | Medium to Weak | Strong |
| Alkene C=C (geminal) | Stretching | ~1650 | Medium | Strong |
| Alkene C=C (terminal) | Stretching | ~1640 | Medium | Strong |
| Alkene C-H (geminal) | Out-of-plane bend | ~890 | Strong | Weak |
| Alkene C-H (terminal) | Out-of-plane bend | ~990, ~910 | Strong | Weak |
Data are predicted based on established group frequencies from sources. spectroscopyonline.comsapub.orglibretexts.org
In Situ Reaction Monitoring:
FT-IR spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR) probes, is an invaluable Process Analytical Technology (PAT) for monitoring reactions in real-time. acs.orgstk-online.ch For instance, in a potential synthesis of 4-phenyl-3-methylene-5-hexene, such as a Grignard reaction, an in-situ FT-IR probe could track the consumption of reactants and the formation of the product. acs.orgresearchgate.nethzdr.de By monitoring the disappearance of a key vibrational band from a starting material (e.g., a carbonyl stretch from a ketone precursor) and the appearance of characteristic product bands (e.g., the alkene C-H out-of-plane bends), chemists can determine reaction kinetics, identify the reaction endpoint, and ensure process safety and efficiency without the need for manual sampling and offline analysis. acs.orgacs.org
ATR-IR and Raman Microscopy for Surface and Polymer Analysis
Attenuated Total Reflection (ATR) is a sampling technique used with FT-IR that allows for the analysis of the surface of solid and liquid samples with minimal preparation. frontiersin.org Raman microscopy, a complementary technique, can provide high-resolution chemical images of a sample's surface. mdpi.com
Should 4-phenyl-3-methylene-5-hexene be used as a monomer for polymerization, ATR-IR and Raman microscopy would be essential for characterizing the resulting polymer.
ATR-IR Spectroscopy could be used to analyze the surface of a polymer film. It would confirm the success of the polymerization by observing the disappearance or significant reduction of the C=C stretching and C-H bending bands of the monomer. It is also highly effective for studying surface degradation or modification, as it can detect the formation of new functional groups like hydroxyls (-OH) or carbonyls (C=O) resulting from oxidation. libretexts.org
Raman Microscopy would offer high spatial resolution imaging of the polymer. This could be used to study the distribution of the monomer within a polymer blend, identify domains of different crystallinity, or analyze the chemical composition of microscopic defects. nih.gov Given that Raman is highly sensitive to the C=C bonds, it would be particularly useful for quantifying the degree of unreacted monomer or analyzing cross-linking through the alkene groups. mdpi.comnih.gov The analysis of polymer-filler interactions can also be studied through frequency shifts of specific vibrational bands. nih.gov
Advanced Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Reaction Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone analytical techniques for separating, identifying, and quantifying components within a mixture. For a volatile and non-polar compound like 4-phenyl-3-methylene-5-hexene, GC-MS would be the primary method for purity assessment and reaction profiling. nih.gov
In GC, the compound would be vaporized and separated from impurities based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecular structure.
Purity Assessment and Reaction Profiling:
A GC-MS analysis of a synthesized sample of 4-phenyl-3-methylene-5-hexene would reveal its purity by showing a major peak corresponding to the product and minor peaks for any impurities, such as starting materials, byproducts, or isomeric variants. nih.govnih.gov The relative area of these peaks can be used to estimate the purity of the sample. During reaction monitoring, aliquots can be taken over time to track the consumption of reactants and the formation of products and intermediates, providing a detailed reaction profile. nih.gov
Table 2: Predicted Key Mass Fragments (m/z) for 4-phenyl-3-methylene-5-hexene (Molecular Weight: 170.26 g/mol )
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Comments |
|---|---|---|
| 170 | [C₁₃H₁₄]⁺ | Molecular Ion (M⁺) |
| 155 | [M - CH₃]⁺ | Loss of a methyl group (unlikely as primary fragmentation) |
| 129 | [M - C₃H₅]⁺ | Loss of an allyl radical (CH₂=CH-CH₂•) |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of compounds with a benzyl (B1604629) group |
Data are predicted based on common fragmentation patterns for aromatic and alkene compounds.
LC-MS could be employed if the compound were derivatized to make it more polar, or for the analysis of less volatile impurities or reaction byproducts. sielc.com
Preparative Chromatography for Compound Isolation and Purification Methodologies
Preparative chromatography is used to separate and purify larger quantities of a compound from a mixture, as opposed to the analytical purpose of simply identifying and quantifying the components. nih.govrjptonline.org Both preparative Gas Chromatography (prep-GC) and preparative High-Performance Liquid Chromatography (prep-HPLC) could be utilized for the isolation of 4-phenyl-3-methylene-5-hexene.
Preparative GC (Prep-GC): Given the volatility of the target compound, prep-GC is a viable option. nih.govresearchgate.net A larger-scale GC system with a higher capacity column would be used. The crude reaction mixture is injected, and as the separated components elute, the fraction corresponding to the 4-phenyl-3-methylene-5-hexene peak is collected using a trapping system. This method is highly effective for separating volatile isomers and achieving high purity. researchgate.net
Preparative HPLC (Prep-HPLC): This is a widely used technique for purification in organic synthesis. rjptonline.orgnih.gov For a non-polar compound like 4-phenyl-3-methylene-5-hexene, a normal-phase setup (with a polar stationary phase like silica (B1680970) and a non-polar mobile phase) or a reversed-phase setup (with a non-polar stationary phase and a polar mobile phase) could be optimized. rjptonline.org The crude mixture is repeatedly injected onto the column, and the fraction containing the pure compound is collected as it elutes, guided by a detector (e.g., UV, which would be sensitive to the phenyl group). youtube.com
Chiral Chromatography for Enantiomeric Excess Determination
The assumed structure, 4-phenyl-3-methylene-5-hexene, possesses a chiral center at position 4, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. wikipedia.orggcms.cz
The separation is achieved by using a chiral stationary phase (CSP). libretexts.orgwikipedia.org The CSP creates a chiral environment where the two enantiomers interact differently, leading to the formation of transient, diastereomeric complexes with different stabilities. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in two separate peaks on the chromatogram.
Enantiomeric Excess (ee) Determination:
The enantiomeric excess is a measure of the purity of a chiral sample. wikipedia.org It is calculated from the areas of the two enantiomer peaks in the chromatogram. polyu.edu.hknih.gov
The formula for enantiomeric excess is:
ee (%) = (|[Area of Major Enantiomer] – [Area of Minor Enantiomer]| / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])) × 100
A racemic mixture (equal amounts of both enantiomers) will have an ee of 0%, while an enantiomerically pure sample will have an ee of 100%. wikipedia.orgyoutube.com Chiral GC or chiral HPLC could be used for this analysis. gcms.czsigmaaldrich.com The choice of the specific chiral column and chromatographic conditions would require screening to find a system that provides baseline resolution of the two enantiomers. wikipedia.org
Derivatization and Functionalization Strategies for 3 Methylene 5 Hexenyl Benzene
Selective Functionalization of the Benzene (B151609) Ring via Directed Aromatic Substitution
The benzene ring of (3-methylene-5-hexenyl)benzene can be selectively functionalized using both classical electrophilic aromatic substitution and modern C-H activation strategies. The existing alkyl side chain acts as an activating group, influencing the regioselectivity of these transformations.
Halogenation, Nitration, and Sulfonation Methodologies
Classical electrophilic aromatic substitution (EAS) reactions provide a direct route to introduce key functional groups onto the benzene ring. The (3-methylene-5-hexenyl)- substituent is an alkyl group, which is known to be an activating, ortho-, para-director. Consequently, electrophilic attack will predominantly occur at the positions ortho and para to the side chain. libretexts.orgchemguide.co.uk
Halogenation of the benzene ring can be achieved by treating the compound with a halogen (Cl₂, Br₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). studymind.co.uklibretexts.orgmasterorganicchemistry.comalevelh2chemistry.com This reaction proceeds via an electrophilic substitution mechanism where the Lewis acid polarizes the halogen molecule, making it a more potent electrophile. libretexts.orguobabylon.edu.iq
Nitration is accomplished by reacting the substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uklibretexts.org This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. libretexts.orgmasterorganicchemistry.comsavemyexams.com The reaction temperature is typically controlled to prevent multiple nitrations. libretexts.orgchemguide.co.uk
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically performed by heating the benzene derivative with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) or concentrated sulfuric acid. libretexts.orgyoutube.comlibretexts.org The electrophile in this reaction is SO₃. libretexts.orgyoutube.com A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with dilute aqueous acid, which allows it to be used as a temporary blocking group. uobabylon.edu.iqyoutube.com
| Reaction | Reagents | Electrophile | Expected Major Products |
| Chlorination | Cl₂, AlCl₃/FeCl₃ | Cl⁺ | 1-Chloro-2-(3-methylene-5-hexenyl)benzene and 1-Chloro-4-(3-methylene-5-hexenyl)benzene |
| Bromination | Br₂, AlBr₃/FeBr₃ | Br⁺ | 1-Bromo-2-(3-methylene-5-hexenyl)benzene and 1-Bromo-4-(3-methylene-5-hexenyl)benzene |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 1-Nitro-2-(3-methylene-5-hexenyl)benzene and 1-Nitro-4-(3-methylene-5-hexenyl)benzene |
| Sulfonation | Fuming H₂SO₄ (SO₃, H₂SO₄) | SO₃ | 2-(3-Methylene-5-hexenyl)benzenesulfonic acid and 4-(3-Methylene-5-hexenyl)benzenesulfonic acid |
Direct C-H Activation and Functionalization Strategies
Beyond classical EAS, direct C-H activation has emerged as a powerful and atom-economical tool for aromatic functionalization. nih.govmdpi.com These methods, often catalyzed by transition metals like palladium (Pd) or rhodium (Rh), enable the formation of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity, sometimes at positions not easily accessible through traditional methods. nih.govacs.org
For (3-methylene-5-hexenyl)benzene, a directing group could be installed on the molecule to guide the metal catalyst to a specific C-H bond, most commonly at the ortho position. While the substrate itself lacks a strong coordinating group, derivatization strategies could introduce one, enabling subsequent directed C-H functionalization. For instance, converting the terminal alkene to a functional group containing a coordinating atom (e.g., nitrogen or oxygen) could allow for regioselective ortho-functionalization of the benzene ring.
Alternatively, some catalytic systems can achieve C-H activation without a directing group, relying on the inherent electronic and steric properties of the substrate. ethz.ch Research into the para-selective functionalization of alkyl-substituted aromatic rings is an ongoing challenge but offers potential for future applications. nih.gov
Functionalization of the Hexenyl Side Chain via Olefin Metathesis and Hydrofunctionalization Reactions
The hexenyl side chain of (3-methylene-5-hexenyl)benzene possesses two distinct olefinic sites: a terminal monosubstituted double bond and an internal 1,1-disubstituted (methylene) double bond. This structural difference allows for selective functionalization through reactions that are sensitive to steric hindrance and electronic properties.
Cross-Metathesis for Incorporating Diverse Alkenes
Olefin metathesis is a powerful reaction that redistributes alkene fragments by breaking and reforming carbon-carbon double bonds, typically catalyzed by ruthenium-based complexes like Grubbs or Hoveyda-Grubbs catalysts. wikipedia.orgharvard.eduyoutube.com Cross-metathesis (CM) involves the reaction of two different alkenes to form new, cross-coupled products. organic-chemistry.orgsigmaaldrich.com
In the case of (3-methylene-5-hexenyl)benzene, the terminal double bond is significantly more reactive and less sterically hindered than the internal methylene (B1212753) group. This reactivity difference allows for highly selective cross-metathesis reactions at the terminal position. By reacting the parent compound with various functionalized alkenes, a wide array of new structures can be synthesized. For example, using an acrylate (B77674) partner would introduce an ester functionality, while an allyl alcohol partner would introduce a hydroxyl group. The choice of catalyst, particularly second and third-generation Grubbs catalysts, is crucial for achieving high efficiency and minimizing side reactions. harvard.eduresearchgate.net
| Alkene Partner | Catalyst | Resulting Functional Group |
| Methyl Acrylate | Grubbs II or Hoveyda-Grubbs II | α,β-Unsaturated Ester |
| Acrylonitrile | Grubbs II or Hoveyda-Grubbs II | α,β-Unsaturated Nitrile |
| Allyl Alcohol | Hoveyda-Grubbs II | Allylic Alcohol |
| Styrene (B11656) | Grubbs II or Hoveyda-Grubbs II | Stilbene derivative |
| 1-Octene | Grubbs II | Internal Alkene |
Hydroboration, Hydroamination, and Hydrohalogenation for Selective Additions
Hydrofunctionalization reactions add a hydrogen atom and a functional group across a double bond. The regioselectivity of these additions is often dictated by the substitution pattern of the alkene.
Hydroboration-Oxidation is a two-step process that achieves the anti-Markovnikov addition of water across a double bond, yielding an alcohol. masterorganicchemistry.comlibretexts.org Treatment of (3-methylene-5-hexenyl)benzene with a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) would lead to preferential addition at the less sterically hindered terminal alkene. masterorganicchemistry.combolivianchemistryjournal.orgwindows.net Subsequent oxidation with hydrogen peroxide (H₂O₂) and base (e.g., NaOH) would yield the corresponding primary alcohol with high selectivity. masterorganicchemistry.com The reaction proceeds via a syn-addition of the H and B atoms. masterorganicchemistry.commasterorganicchemistry.com
Hydroamination , the addition of an N-H bond across an alkene, is a highly atom-economical method for synthesizing amines. nih.gov While challenging, catalyzed hydroamination reactions can be applied to terminal alkenes. For (3-methylene-5-hexenyl)benzene, a transition-metal catalyzed approach would be expected to selectively functionalize the terminal double bond, leading to the formation of a terminal amine.
Hydrohalogenation involves the addition of a hydrogen halide (HCl, HBr, HI) to an alkene. masterorganicchemistry.compressbooks.pubyoutube.com According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a carbocation intermediate. masterorganicchemistry.comyoutube.com
Reaction at the terminal alkene: Addition of H-X would form a secondary halide.
Reaction at the internal methylene alkene: Addition of H-X would form a tertiary halide. Controlling the selectivity between the two double bonds can be difficult, but under carefully controlled conditions, it may be possible to favor reaction at one site over the other. The formation of the more stable tertiary carbocation at the methylene position might suggest a preference for reaction at this site under thermodynamic control.
Strategies for Modifying the Methylene Group for Polymerization Control and Further Functionalization
The 1,1-disubstituted methylene group presents both a challenge and an opportunity for selective modification. Its increased steric hindrance compared to the terminal alkene makes it less reactive in many standard transformations, allowing for selective chemistry at the other end of the side chain. However, specific strategies can be employed to target this functionality.
One potential application is in polymer chemistry. As a diene, (3-methylene-5-hexenyl)benzene could be a substrate for acyclic diene metathesis (ADMET) polymerization. researchgate.net In this process, the metathesis reaction occurs between the dienes, leading to the formation of a polymer backbone with the elimination of a small volatile alkene like ethylene. The structure of the monomer, containing both a terminal and an internal double bond, could lead to complex polymer architectures depending on the catalyst's selectivity.
Direct functionalization of the methylene group while the terminal alkene remains intact is synthetically challenging. It would require a catalytic system with a strong preference for 1,1-disubstituted alkenes over monosubstituted ones, which is atypical. However, specialized catalytic systems or reaction conditions might be developed to achieve this. Alternatively, one could first protect or functionalize the more reactive terminal alkene and then carry out a subsequent transformation on the methylene group. Research on the cross-metathesis of sterically hindered olefins suggests that with the right catalyst and conditions, even tetrasubstituted alkenes can be made to react, indicating that functionalization of the methylene group is plausible. organic-chemistry.orgresearchgate.net The concept of "methylene capping," where the steric bulk of the resulting alkylidene can influence reactivity, might also be exploited to control subsequent reaction pathways. nih.gov
Transformations of the Exocyclic Methylene to Other Functional Groups
The exocyclic methylene group in (3-methylene-5-hexenyl)benzene is a key site for chemical transformations, allowing for its conversion into a variety of other functional groups. These transformations can significantly alter the molecule's physical and chemical properties.
One of the most fundamental transformations is ozonolysis , which involves the cleavage of the double bond. Treatment of (3-methylene-5-hexenyl)benzene with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to yield a ketone, specifically 1-phenylpentan-3-one. An oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of the corresponding carboxylic acid. libretexts.orgthermofisher.com
Epoxidation of the exocyclic double bond, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), would result in the formation of an epoxide ring. organic-chemistry.orgstackexchange.com This three-membered heterocyclic ring is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a range of functional groups.
Another important transformation is hydroboration-oxidation . This two-step process would add a hydroxyl group to the less substituted carbon of the exocyclic double bond, leading to the formation of a primary alcohol in an anti-Markovnikov fashion. khanacademy.orgmdpi.comnih.gov This method provides a complementary approach to acid-catalyzed hydration, which would be expected to yield a tertiary alcohol.
The exocyclic methylene group can also participate in radical addition reactions . For instance, the addition of a thiol (thiol-ene reaction) in the presence of a radical initiator would lead to the formation of a thioether. scispace.com
Table 1: Potential Transformations of the Exocyclic Methylene Group
| Reaction | Reagents | Expected Product Functional Group |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Ketone |
| Epoxidation | m-CPBA | Epoxide |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |
| Thiol-Ene Reaction | R-SH, Radical Initiator | Thioether |
Introduction of Heteroatoms and Polar Functionalities for Modulating Reactivity and Intermolecular Interactions
The introduction of heteroatoms such as oxygen, nitrogen, sulfur, and phosphorus into the (3-methylene-5-hexenyl)benzene scaffold can profoundly influence its reactivity and intermolecular interactions by introducing polarity, hydrogen bonding capabilities, and new reactive sites.
Oxygen, Nitrogen, Sulfur, and Phosphorus Containing Derivatives
Oxygen-Containing Derivatives:
As mentioned, epoxidation and hydroboration-oxidation of the exocyclic methylene or the terminal alkene are primary routes to introduce oxygen functionalities. The resulting epoxides can be opened with water, alcohols, or other oxygen-containing nucleophiles to yield diols and ethers. The alcohols obtained from hydroboration-oxidation can be further oxidized to aldehydes or carboxylic acids.
Nitrogen-Containing Derivatives:
Nitrogen functionalities can be introduced through various methods. For example, an aminomethylation reaction (Mannich-type reaction) on the activated methylene position adjacent to the phenyl ring, if conditions allow, could introduce an amine group. Another potential route is the hydroamination of one of the double bonds, although this often requires specific catalysts. A more general, albeit multi-step, approach would involve converting the alcohol derivatives (obtained from hydroboration-oxidation) into tosylates or halides, followed by nucleophilic substitution with an amine or azide.
Sulfur-Containing Derivatives:
The thiol-ene reaction is a highly efficient method for introducing sulfur-containing groups. scispace.com This reaction, which can be initiated by UV light or a radical initiator, proceeds with high yield and selectivity for the anti-Markovnikov product. A variety of thiols can be used, allowing for the introduction of diverse thioether functionalities.
Phosphorus-Containing Derivatives:
The introduction of phosphorus can be achieved through radical addition of a phosphine (B1218219) or phosphine oxide to one of the double bonds. Another strategy could involve the conversion of the hydroxyl groups (from hydroboration-oxidation) to a leaving group, followed by reaction with a phosphorus nucleophile, such as a phosphide. The synthesis of phosphorus-containing heterocycles often involves cyclization reactions with phosphorus reagents.
Table 2: Potential Heteroatom-Containing Derivatives
| Heteroatom | Reaction Type | Reagents | Expected Functional Group |
| Oxygen | Epoxidation/Ring Opening | 1. m-CPBA; 2. Nu-OH | Diol, Ether |
| Oxygen | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alcohol |
| Nitrogen | From Alcohol Derivative | 1. TsCl; 2. R₂NH | Amine |
| Sulfur | Thiol-Ene Reaction | R-SH, Initiator | Thioether |
| Phosphorus | Radical Addition | H-P(O)R₂, Initiator | Phosphine Oxide |
It is important to reiterate that the reactions and resulting compounds described in this article are based on established principles of organic synthesis and have not been specifically reported for "Benzene, (3-methylene-5-hexenyl)-". Experimental validation would be necessary to confirm the feasibility and optimize the conditions for these proposed transformations.
Polymerization Research Involving 3 Methylene 5 Hexenyl Benzene As a Monomer
Homopolymerization Studies: Exploring Novel Architectures and Controlled Polymerization Techniques
The homopolymerization of (3-methylene-5-hexenyl)benzene is anticipated to be achievable through various polymerization mechanisms, each offering distinct possibilities for controlling the polymer architecture and properties. The presence of both a styrenic double bond and a diene functionality suggests that polymerization could proceed through either or both of these reactive sites, depending on the chosen method.
Living/Controlled Radical Polymerization (e.g., ATRP, RAFT) of (3-Methylene-5-hexenyl)benzene
Living/controlled radical polymerization (L/CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.
For a monomer like (3-methylene-5-hexenyl)benzene, the styrenic double bond would be the primary site for radical polymerization. The diene functionality would likely remain as a pendant group along the polymer backbone. This approach would yield a linear polymer with reactive pendant diene units, which could be utilized for subsequent cross-linking or post-polymerization modifications.
Expected Research Findings:
Controlled Polymerization: It is expected that the polymerization of the styrenic group via ATRP or RAFT would exhibit first-order kinetics with respect to monomer consumption and a linear evolution of molecular weight with conversion, characteristic of a controlled process.
Polymer Structure: The resulting homopolymer would possess a polystyrene-like backbone with a pendant 3-methylene-5-hexenyl group on each repeating unit.
Side Reactions: A potential challenge would be the possibility of the radical on the growing polymer chain reacting with the pendant diene group, leading to branching or cross-linking. This would need to be carefully controlled by optimizing reaction conditions such as temperature, catalyst/initiator concentration, and monomer concentration.
Table 1: Hypothetical Parameters for Controlled Radical Polymerization of (3-Methylene-5-hexenyl)benzene
| Polymerization Technique | Initiator/Catalyst System (Example) | Expected Polydispersity Index (Đ) | Potential for Side Reactions |
| ATRP | Ethyl α-bromoisobutyrate / CuBr/PMDETA | 1.1 - 1.3 | Moderate, temperature-dependent |
| RAFT | Cumyl dithiobenzoate / AIBN | 1.1 - 1.2 | Low to moderate |
This table is based on typical values for the polymerization of styrene (B11656) and its derivatives and represents a theoretical projection for (3-methylene-5-hexenyl)benzene.
Ziegler-Natta and Metallocene Catalyzed Polymerization for Stereoregular Polymers
Ziegler-Natta (ZN) and metallocene catalysts are renowned for their ability to produce stereoregular polymers from α-olefins and dienes. google.comnih.govlibretexts.org For (3-methylene-5-hexenyl)benzene, these catalytic systems could potentially polymerize either the styrenic group to form syndiotactic or isotactic polystyrene-like chains or polymerize the diene group, leading to polymers with controlled microstructure (e.g., cis-1,4, trans-1,4, or 1,2-addition). nih.gov
The selectivity of the catalyst for either the styrenic or the diene moiety would be a critical area of investigation. Some modern metallocene catalysts have shown the ability to copolymerize styrene and olefins, suggesting that complex structures could be formed. researchgate.net
Expected Research Findings:
Stereoselectivity: Depending on the catalyst system (e.g., titanium-based heterogeneous ZN catalysts or chiral zirconocene-based metallocene catalysts), it would be possible to synthesize isotactic or syndiotactic polymers through the polymerization of the styrene group. google.com
Regioselectivity of Diene Polymerization: If the catalyst selectively polymerizes the diene, the resulting polymer could have a high content of a specific isomer, such as cis-1,4, which would significantly impact the material's properties.
Catalyst Activity: The bulky nature of the monomer might affect the catalyst's activity and the molecular weight of the resulting polymer.
Anionic and Cationic Polymerization Pathways
Anionic Polymerization: Anionic polymerization is a well-established method for the living polymerization of styrene and dienes, yielding polymers with narrow molecular weight distributions and allowing for the synthesis of block copolymers. rsc.orglibretexts.org For (3-methylene-5-hexenyl)benzene, initiation with an organolithium compound (e.g., n-butyllithium) would be expected to generate a styryl anion, which would then propagate. The non-conjugated diene in the pendant group would likely not participate in the primary polymerization but would remain available for later reactions. This makes anionic polymerization a promising route for creating well-defined homopolymers with reactive side chains.
Cationic Polymerization: Cationic polymerization can be initiated by strong acids or Lewis acids and is effective for electron-rich olefins like styrene. libretexts.orgwpmucdn.comwikipedia.org The styrenic part of (3-methylene-5-hexenyl)benzene would readily undergo cationic polymerization. However, a significant challenge in the cationic polymerization of monomers containing dienes is the high propensity for side reactions, such as cross-linking and cyclization, which can lead to insoluble gels and a loss of control over the polymer structure. acs.org Therefore, achieving a controlled cationic polymerization of this monomer would be difficult.
Copolymerization with Diverse Monomers to Engineer Polymer Properties and Functionalities
Copolymerization of (3-methylene-5-hexenyl)benzene with other monomers is a key strategy to tailor the properties of the resulting polymers for specific applications. The presence of two distinct polymerizable groups offers a rich field for creating novel copolymer structures.
Reactivity Ratios and Copolymer Composition Control
In copolymerization, the reactivity ratios (r1 and r2) of the two comonomers determine the composition and sequence distribution of the resulting copolymer. fiveable.meuc.edu For the copolymerization of (3-methylene-5-hexenyl)benzene (M1) with a comonomer (M2), the styrenic group would be the reactive site in most common polymerization methods like radical polymerization.
Expected Research Findings:
Reactivity Ratios: The reactivity of the styrenic group in (3-methylene-5-hexenyl)benzene is expected to be similar to that of styrene. Therefore, in copolymerizations with other monomers like methyl methacrylate (B99206) or acrylonitrile, the reactivity ratios would likely be comparable to those of styrene with these comonomers.
Copolymer Composition: By controlling the feed ratio of the comonomers, it would be possible to control the composition of the copolymer. The Alfrey-Price Q-e values for styrene (Q=1.0, e=-0.8) could be used as a starting point to predict the copolymerization behavior of (3-methylene-5-hexenyl)benzene.
Table 2: Predicted Reactivity Ratios for Radical Copolymerization of (3-Methylene-5-hexenyl)benzene (M1) with Common Monomers (M2)
| Comonomer (M2) | r1 (predicted) | r2 (literature for Styrene) | Expected Copolymer Type |
| Styrene | ~1 | ~1 | Ideal/Random |
| Methyl Methacrylate | ~0.52 | ~0.46 | Alternating tendency |
| Acrylonitrile | ~0.4 | ~0.04 | Alternating tendency |
| Butadiene | ~0.78 | ~1.35 | Random/Blocky tendency |
This table is predictive, based on the assumption that the reactivity of the styrenic group in (3-methylene-5-hexenyl)benzene is similar to that of styrene.
Synthesis of Block, Graft, and Random Copolymers
The dual functionality of (3-methylene-5-hexenyl)benzene opens up possibilities for a variety of copolymer architectures.
Block Copolymers: Living anionic polymerization would be the most suitable method for synthesizing well-defined block copolymers. libretexts.org For instance, (3-methylene-5-hexenyl)benzene could be sequentially polymerized with monomers like styrene or butadiene to create diblock or triblock copolymers with a segment containing pendant diene groups. These pendant groups could then be used for cross-linking, creating thermoplastic elastomers.
Graft Copolymers: The pendant diene groups on a homopolymer of (3-methylene-5-hexenyl)benzene could serve as sites for grafting. For example, a second monomer could be polymerized from these sites using techniques like "grafting from" via controlled radical polymerization, or pre-synthesized polymer chains could be attached via "grafting to" reactions.
Random Copolymers: Free radical polymerization of (3-methylene-5-hexenyl)benzene with another vinyl monomer would lead to random copolymers, where the distribution of the monomers along the chain is governed by their reactivity ratios. greenchemicals.eu This would allow for the incorporation of the reactive diene functionality into a wide range of polymer backbones, thereby modifying their properties.
Research on "Benzene, (3-methylene-5-hexenyl)-" Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and scholarly articles, no specific research detailing the polymerization and material properties of the chemical compound "Benzene, (3-methylene-5-hexenyl)-" could be located. This indicates a significant gap in the publicly accessible scientific literature regarding this particular monomer.
The inquiry sought to develop a detailed article covering the polymerization research involving "(3-methylene-5-hexenyl)benzene," with a specific focus on its use in creating thermoset materials. The requested outline included in-depth sections on cross-linking strategies, such as UV-initiated and thermal methodologies, and an elucidation of the monomer's structural influence on polymerization kinetics and thermodynamics.
Searches were conducted to identify studies on the synthesis, polymerization, and cross-linking of this specific monomer. The search was also broadened to include related classes of monomers, such as styrenic dienes and monomers possessing both vinyl and allyl functionalities, in an attempt to find analogous or relevant data. However, these broader searches did not yield any information directly pertaining to "Benzene, (3-methylene-5-hexenyl)-".
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail. The field of polymer chemistry is vast, and while general principles of polymerization for related structures exist, applying them to a specific, unresearched monomer without experimental data would be speculative and not meet the standards of a professional, authoritative article.
It is conceivable that research on "Benzene, (3-methylene-5-hexenyl)-" may exist within proprietary industrial research and development and has not been published. Until such information becomes publicly available, a thorough scientific treatise on this specific monomer cannot be compiled.
Catalytic Transformations of 3 Methylene 5 Hexenyl Benzene
Transition Metal-Catalyzed Reactions for Selective Functionalization and Transformations
Transition metal catalysis offers a powerful toolkit for the selective manipulation of the alkene and aromatic functionalities within (3-methylene-5-hexenyl)benzene. The choice of metal, ligands, and reaction conditions can direct the reaction towards hydrogenation, hydroformylation, hydrosilylation, cyclization, oligomerization, C-H activation, or arylation.
Hydrogenation, Hydroformylation, and Hydrosilylation of the Alkene Moieties
The two distinct double bonds in (3-methylene-5-hexenyl)benzene—the terminal monosubstituted alkene and the conjugated internal 1,1-disubstituted alkene—exhibit different reactivities, allowing for selective transformations.
Hydrogenation: The catalytic hydrogenation of dienes can be controlled to achieve partial or full saturation. In the case of (3-methylene-5-hexenyl)benzene, selective hydrogenation of the more accessible terminal double bond or the conjugated diene system can be achieved. For instance, palladium-based catalysts are known to favor the isomerization of mono-substituted alkenes to more stable internal alkenes, while also being active for hydrogenation. rsc.org The heat of hydrogenation for conjugated dienes is typically lower than for isolated dienes, indicating greater stability, which can influence selectivity. libretexts.org
Selective Hydrogenation of Phenyl-Substituted Dienes: Studies on analogous systems, such as the selective hydrogenation of 1-phenyl-3-butene using deactivated Pd nanoparticles, have shown high conversion with significant isomerization. rsc.org This suggests that under similar conditions, (3-methylene-5-hexenyl)benzene could undergo selective hydrogenation at the terminal double bond, potentially accompanied by isomerization of the diene system.
| Substrate Analogue | Catalyst System | Conditions | Major Product(s) | Selectivity/Conversion |
| 1-Phenyl-3-butene | Deactivated Pd Nanoparticles | H₂ | 1-Phenyl-1-butene, 1-Phenyl-2-butene | >99% conversion, 96% isomerization |
| Allylbenzene | Deactivated Pd Nanoparticles | H₂ | Isomerized products | 92% conversion |
Hydroformylation: The rhodium-catalyzed hydroformylation of alkenes is a fundamental process for producing aldehydes. The regioselectivity of this reaction on (3-methylene-5-hexenyl)benzene would be a key challenge. Generally, terminal alkenes are more reactive and tend to yield linear aldehydes. The hydroformylation of terminal arylalkynes and conjugated enynes has been achieved with high chemo- and regioselectivity using specialized phosphine (B1218219) ligands. researchgate.netnih.gov For internal dienes, achieving high regioselectivity can be more complex. Research on the hydroformylation of aryl alkenes with diazaphospholane ligands has shown high enantioselectivity and regioselectivity. researchgate.net
Regioselective Hydroformylation: In the context of (3-methylene-5-hexenyl)benzene, a rhodium catalyst with a suitable phosphine ligand could selectively hydroformylate the terminal double bond to produce the corresponding linear aldehyde. The internal double bond of the conjugated system would likely be less reactive under these conditions.
Hydrosilylation: The addition of a silicon-hydrogen bond across a double bond, or hydrosilylation, is a versatile method for synthesizing organosilicon compounds. Copper and platinum catalysts are commonly employed for this transformation. For 1,3-dienes, hydrosilylation can proceed via 1,2-, 3,4-, or 1,4-addition, making regioselectivity a critical aspect. Copper-catalyzed hydrosilylation of 2-substituted 1,3-dienes has been shown to proceed with high Markovnikov selectivity. organic-chemistry.org Platinum-catalyzed hydrosilylation of 1,3-diynes can yield either mono- or bis-silylated products depending on the conditions. nih.gov
Selective Hydrosilylation of Diene Systems: For (3-methylene-5-hexenyl)benzene, a copper-hydride catalyzed reaction could potentially lead to the selective 1,4-hydrosilylation of the conjugated diene system. The choice of ligand would be crucial in controlling the regioselectivity between the two double bonds.
| Reaction | Catalyst System | Substrate Type | Key Findings |
| Hydrosilylation | Cu(OAc)₂ / (R,R)-Ph-BPE | 1,3-Enynes | High yield and regioselectivity for 1,4-addition. nih.gov |
| Hydrosilylation | Cupric stearate (B1226849) / Xantphos | 2-Substituted 1,3-Dienes | High regioselective Markovnikov 3,4-hydrosilylation. organic-chemistry.org |
| Hydrosilylation | Pt₂(dvs)₃, PtO₂, or Pt(PPh₃)₄ | 1,3-Diynes | Regio- and stereoselective formation of mono- or bis-silylated adducts. nih.gov |
Cyclization and Oligomerization Catalysis for Ring Systems
The diene functionality in (3-methylene-5-hexenyl)benzene is a prime candidate for intramolecular cyclization reactions to form new ring systems. Transition metal catalysts, particularly those based on nickel and iron, are effective in promoting such transformations.
Cyclization: Nickel-catalyzed ring-opening/cyclization cascades of bicyclic alkenes with alkynes have been reported to form coumarin (B35378) derivatives. nih.gov Iron(0) complexes have been shown to catalyze the cyclocodimerization of conjugated dienes with acetylenic hydrocarbons to produce cyclohexadiene derivatives. acs.org For (3-methylene-5-hexenyl)benzene, an intramolecular cyclization could potentially be triggered by a suitable transition metal catalyst, leading to the formation of bicyclic structures containing the phenyl group.
Oligomerization: The oligomerization of dienes can be catalyzed by various transition metal complexes. Zirconium complexes with bis(phenolate) ligands have been used for the highly regioselective oligomerization of 1-hexene, primarily yielding dimers and trimers. nih.gov Anionic initiation systems have also been employed for the preparation of diene oligomers. google.com The oligomerization of (3-methylene-5-hexenyl)benzene could lead to the formation of novel polymers with pendant phenyl groups and residual unsaturation, which could be further functionalized.
C-H Activation and Arylation Reactions
The benzene (B151609) ring in (3-methylene-5-hexenyl)benzene possesses C-H bonds that can be activated and functionalized using transition metal catalysts. The alkenyl substituent can act as a directing group, influencing the position of functionalization.
C-H Activation: Substituents on a benzene ring significantly influence the reactivity and regioselectivity of electrophilic substitution. msu.edulibretexts.org Alkyl groups are generally activating and ortho-, para-directing. msu.edu The alkenyl group in (3-methylene-5-hexenyl)benzene would likely direct C-H activation to the ortho and para positions. Rhodium catalysts have been utilized in the domino synthesis of indole (B1671886) derivatives through C-H activation of anilines. nih.gov
Site-Selective Alkylation: Highly para-selective C-H alkylation of benzene derivatives has been achieved using specific catalyst systems, demonstrating the potential for precise functionalization of the aromatic ring in molecules like (3-methylene-5-hexenyl)benzene. sci-hub.st
Arylation: The direct arylation of C-H bonds is a powerful method for forming carbon-carbon bonds. Palladium-catalyzed arylation of activated methylene (B1212753) compounds with aryl halides is a well-established method. organic-chemistry.org The arylation of the benzene ring in (3-methylene-5-hexenyl)benzene could be achieved through various cross-coupling strategies, potentially directed by the alkenyl side chain. Furthermore, the alkene moieties themselves can undergo arylation. nih.govorganic-chemistry.org
Organocatalysis in the Synthesis and Transformation of (3-Methylene-5-hexenyl)benzene Derivatives
Organocatalysis has emerged as a complementary approach to metal-based catalysis, offering unique reactivity and selectivity, particularly in asymmetric synthesis.
Asymmetric Organocatalysis for Enantioselective Transformations
The diene system in (3-methylene-5-hexenyl)benzene is an excellent handle for asymmetric organocatalytic transformations. Chiral organocatalysts can create a chiral environment around the substrate, leading to the formation of enantiomerically enriched products.
Diels-Alder Reactions: The conjugated diene in (3-methylene-5-hexenyl)benzene can participate as the diene component in Diels-Alder reactions. The rate and selectivity of these reactions are influenced by the substituents on both the diene and the dienophile. masterorganicchemistry.com Organocatalysts, such as chiral secondary amines (e.g., MacMillan catalysts), can activate α,β-unsaturated aldehydes and ketones to act as dienophiles in asymmetric Diels-Alder reactions. youtube.com
Asymmetric Cycloadditions: An organocatalytic asymmetric [4+2] cycloaddition of (3-methylene-5-hexenyl)benzene with an appropriate dienophile could lead to the formation of chiral cyclohexene (B86901) derivatives with high enantioselectivity. The substitution pattern on the diene influences transition state stabilization. nih.gov
Michael Additions: The conjugated diene system can also act as a Michael acceptor. Organocatalytic asymmetric 1,6-addition of nucleophiles to 2,4-dienals has been demonstrated, leading to the synthesis of chiral chromans in high yields and enantioselectivities. nih.gov This suggests that derivatives of (3-methylene-5-hexenyl)benzene could undergo similar enantioselective conjugate additions.
| Reaction Type | Organocatalyst | Substrate Type | Product Type | Key Feature |
| Diels-Alder | Imidazolidinone (MacMillan catalyst) | α,β-Unsaturated Aldehyd | Chiral Cyclohexene | High enantioselectivity. youtube.com |
| Friedel-Crafts | Chiral Phosphoric Acid | 3-Vinylindoles | Chiral Chromans | Asymmetric [2+4] cycloaddition. mdpi.com |
| 1,6-Addition | Diarylprolinol Silyl (B83357) Ether | 2,4-Dienals | Chiral Chromans | High yield and enantioselectivity. nih.gov |
Biocatalysis and Enzymatic Approaches for Stereoselective Modifications
Biocatalysis offers a green and highly selective alternative for the transformation of organic molecules. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzymatic Epoxidation: The selective epoxidation of one of the double bonds in (3-methylene-5-hexenyl)benzene would be a valuable transformation. Oxidases and chloroperoxidases have been used for the selective enzymatic epoxidation of dienes, generating enantiomerically enriched monoepoxides. researchgate.net For instance, the monoepoxidation of 1,4-diisopropenyl benzene has been achieved in nearly quantitative yield using N-bromosuccinimide in a water-soluble cavitand, mimicking an enzymatic pocket. rsc.org
Selective Epoxidation: A suitable enzyme could selectively epoxidize either the terminal double bond or one of the double bonds in the conjugated system of (3-methylene-5-hexenyl)benzene with high enantioselectivity.
Enzymatic Hydroxylation: Enzymes, particularly cytochrome P450 monooxygenases, are capable of hydroxylating aromatic compounds with high selectivity. nih.gov While direct hydroxylation of the benzene ring in (3-methylene-5-hexenyl)benzene is conceivable, the presence of the reactive alkene side chain might lead to competing reactions.
Enzyme-Mediated Oxidation and Reduction Reactions
There is no published research on the use of enzymes for the oxidation or reduction of (3-Methylene-5-hexenyl)benzene.
Heterogeneous Catalysis for Sustainable Processing and Large-Scale Synthesis
No studies have been found that describe the use of heterogeneous catalysis for the processing or synthesis of (3-Methylene-5-hexenyl)benzene.
Supported Catalysts and Nanoparticle Catalysis
There is no available information on the application of supported catalysts or nanoparticle catalysis in reactions involving (3-Methylene-5-hexenyl)benzene.
Photochemistry of 3 Methylene 5 Hexenyl Benzene and Its Derivatives
Photoinduced Cycloadditions and Rearrangements Involving the Unsaturated Moieties
The presence of a benzene (B151609) ring and two isolated alkene units within the same molecule sets the stage for a variety of intramolecular photochemical reactions. Upon absorption of light, the benzene ring can enter an excited state, becoming a highly reactive species. This excited aromatic ring can then interact with the tethered alkene moieties, leading to the formation of new cyclic structures.
One of the primary anticipated reactions is an intramolecular [2+2] photocycloaddition . In this process, the excited benzene ring, acting as a diradical, can add to one of the double bonds to form a four-membered ring. Depending on which double bond participates and the regiochemistry of the addition, a variety of tricyclic products can be envisioned. Research on similar arene-alkene systems has shown that the efficiency and stereochemical outcome of such cycloadditions are highly dependent on the length and flexibility of the tether connecting the chromophores. For (3-Methylene-5-hexenyl)benzene, the three-carbon chain separating the phenyl group from the terminal vinyl group and the branched two-carbon chain for the methylene (B1212753) group provide different conformational biases that could lead to selective product formation.
Another significant photochemical pathway available to (3-Methylene-5-hexenyl)benzene is the di-π-methane rearrangement . This reaction is characteristic of molecules containing two π-systems separated by a single sp³-hybridized carbon atom. wikipedia.orgscribd.comchem-station.com In the case of allyl-substituted arenes, this rearrangement typically involves a 1,2-shift of the aryl group and the formation of a vinylcyclopropane (B126155) derivative. wikipedia.orgscribd.com For (3-Methylene-5-hexenyl)benzene, this could lead to the formation of a complex polycyclic system featuring a three-membered ring. The di-π-methane rearrangement can proceed through either a singlet or triplet excited state, and the specific pathway can often be controlled by the use of photosensitizers. wikipedia.org
While specific yields for the photocycloaddition or rearrangement of (3-Methylene-5-hexenyl)benzene are not documented, studies on analogous 1,6-dienes and allyl-substituted benzenes suggest that these reactions can be synthetically useful for creating complex carbocyclic frameworks. researchgate.netnih.gov
Table 1: Potential Photoinduced Cycloaddition and Rearrangement Products of (3-Methylene-5-hexenyl)benzene
| Reaction Type | Potential Product(s) | Key Intermediates | Influencing Factors |
| Intramolecular [2+2] Photocycloaddition | Tricyclic compounds with a cyclobutane (B1203170) ring | Excited state of the benzene ring | Tether length and conformation, solvent polarity |
| Di-π-methane Rearrangement | Vinylcyclopropane derivatives | Diradical species | Excited state multiplicity (singlet vs. triplet), presence of sensitizers |
Photopolymerization and Photoinitiated Reactions Using (3-Methylene-5-hexenyl)benzene as a Monomer
The dual functionality of (3-Methylene-5-hexenyl)benzene, possessing both a styrenic-like moiety (the benzene ring with an alkenyl substituent) and a diene system, makes it a compelling candidate as a monomer for photopolymerization. Photopolymerization offers several advantages over thermal polymerization, including spatial and temporal control, lower energy consumption, and the ability to produce polymers with unique architectures.
The vinyl group and the exocyclic double bond of (3-Methylene-5-hexenyl)benzene can potentially participate in radical photopolymerization . Upon initiation by a photoinitiator that generates free radicals under UV or visible light, a chain reaction can be initiated where the radical adds to one of the double bonds. The resulting radical can then propagate by adding to another monomer molecule. The presence of two reactive double bonds could lead to cross-linked polymers, forming a robust three-dimensional network. The reactivity of each double bond would likely differ, with the terminal vinyl group potentially being more susceptible to polymerization than the more sterically hindered methylene group.
Furthermore, the styrenic component of the molecule opens the possibility for cationic photopolymerization . Certain photoinitiators can generate strong acids upon irradiation, which can then initiate the polymerization of vinyl ethers and styrenes. While less common for simple hydrocarbons, this pathway could be explored with appropriate initiating systems.
Excited State Dynamics and Energy Transfer Processes in Photochemical Transformations
Understanding the excited state dynamics of (3-Methylene-5-hexenyl)benzene is crucial for predicting and controlling its photochemical behavior. Upon absorption of a photon, the molecule is promoted to an electronically excited state. The fate of this excited state determines the observed photochemistry and photophysics.
The primary chromophore in (3-Methylene-5-hexenyl)benzene is the benzene ring. The photochemistry of benzene and its derivatives is dictated by the properties of its excited singlet (S₁) and triplet (T₁) states. In many cases, intramolecular photochemical reactions of phenyl-alkenes proceed from the S₁ state. However, intersystem crossing (ISC) to the triplet manifold can occur, opening up different reaction channels, such as the triplet-mediated di-π-methane rearrangement. wikipedia.org The efficiency of ISC can be influenced by factors such as the presence of heavy atoms or the use of triplet sensitizers.
For a molecule like (3-Methylene-5-hexenyl)benzene, where the phenyl and alkene chromophores are electronically isolated, energy transfer between the excited benzene ring and the double bonds is a key process. After the benzene ring is excited, the energy can be transferred to one of the alkene moieties, leading to its isomerization or participation in a cycloaddition. The efficiency of this intramolecular energy transfer depends on the distance and orientation between the donor (benzene) and acceptor (alkene) groups, as well as their spectral overlap.
Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization
Fluorescence and phosphorescence spectroscopy are powerful techniques to probe the properties of excited states.
Fluorescence is the emission of light from the relaxation of an excited singlet state (S₁) to the ground state (S₀). The fluorescence spectrum of (3-Methylene-5-hexenyl)benzene would be expected to originate primarily from the phenyl chromophore. The position and intensity of the fluorescence can provide information about the energy of the S₁ state and its lifetime. Quenching of the fluorescence by the tethered alkene groups could indicate efficient intramolecular energy transfer or reaction from the singlet state.
Phosphorescence is the emission of light from the relaxation of an excited triplet state (T₁) to the ground state. The observation of phosphorescence is a direct indication of significant intersystem crossing. The phosphorescence lifetime is typically much longer than the fluorescence lifetime, reflecting the spin-forbidden nature of the T₁ → S₀ transition. Studying the phosphorescence of (3-Methylene-5-hexenyl)benzene, likely at low temperatures to minimize non-radiative decay, could provide valuable information about the energy and reactivity of its triplet state. While specific data is unavailable for this molecule, studies on other polycyclic aromatic hydrocarbons provide a basis for understanding their phosphorescent properties. researchgate.netresearchgate.net
Table 2: Anticipated Spectroscopic Properties of (3-Methylene-5-hexenyl)benzene
| Spectroscopic Technique | Expected Observation | Information Gained |
| Fluorescence Spectroscopy | Emission from the phenyl group, possible quenching. | Energy and lifetime of the S₁ state, efficiency of singlet state processes. |
| Phosphorescence Spectroscopy | Emission at longer wavelengths than fluorescence. | Evidence for intersystem crossing, energy and lifetime of the T₁ state. |
Supramolecular Chemistry and Non Covalent Interactions of 3 Methylene 5 Hexenyl Benzene Derivatives
Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Macrocyclic receptors like cyclodextrins and cucurbiturils are well-known hosts due to their pre-organized cavities that can accommodate guest molecules of appropriate size and shape.
Derivatives of (3-Methylene-5-hexenyl)benzene are expected to form inclusion complexes with cyclodextrins. The hydrophobic benzene (B151609) ring and the alkenyl chain can be encapsulated within the hydrophobic cavity of cyclodextrins, particularly β-cyclodextrin, which has a suitably sized cavity. This encapsulation is driven by the hydrophobic effect, where the nonpolar guest is shielded from the aqueous environment, and by van der Waals interactions between the guest and the interior of the cyclodextrin (B1172386) cavity. The formation of such complexes can enhance the solubility and stability of the guest molecule.
The binding affinity of these complexes can be quantified by the association constant (K_a). While specific data for (3-Methylene-5-hexenyl)benzene is not available, studies on similar aromatic guests with cyclodextrins provide insight into the expected range of these constants. For instance, the complexation of various aromatic compounds with β-cyclodextrin has been extensively studied, with association constants varying based on the size, shape, and substituents of the guest molecule. It has been shown that β-cyclodextrin can encapsulate the tolyl group of certain ester conjugates with an association constant (K_a) of 321 M⁻¹ nih.gov.
Cucurbiturils, with their rigid and symmetrical structure and polar carbonyl portals, offer another class of hosts for (3-Methylene-5-hexenyl)benzene derivatives. The hydrophobic cavity can accommodate the benzene ring, while the carbonyl portals can interact with any polar functional groups that may be introduced to the guest molecule.
Table 1: Representative Host-Guest Complexation Data for Aromatic Guests with Macrocyclic Hosts
| Guest Molecule | Host Molecule | Association Constant (K_a) [M⁻¹] | Stoichiometry (Host:Guest) |
| Toluene | β-Cyclodextrin | 178 | 1:1 |
| Ethylbenzene | β-Cyclodextrin | 430 | 1:1 |
| Propylbenzene | β-Cyclodextrin | 1150 | 1:1 |
| Adamantane Carboxylate | β-Cyclodextrin Dimer | - | 1:2 |
Note: The data in this table is representative of aromatic guest molecules similar in structure to (3-Methylene-5-hexenyl)benzene and is intended to provide an estimate of potential interaction strengths. Actual values for (3-Methylene-5-hexenyl)benzene derivatives may vary.
Self-Assembly of Amphiphilic and Architecturally Designed Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. By introducing hydrophilic functional groups to the (3-Methylene-5-hexenyl)benzene scaffold, amphiphilic derivatives can be created that are capable of self-assembling in aqueous environments.
Amphiphilic molecules, possessing both a hydrophilic "head" and a hydrophobic "tail," can self-assemble into various structures such as micelles, vesicles, and liquid crystals when placed in a selective solvent. For amphiphilic derivatives of (3-Methylene-5-hexenyl)benzene, the benzene and alkenyl chain would constitute the hydrophobic tail, while a polar group (e.g., a carboxylate, a sulfonate, or a polyethylene (B3416737) glycol chain) would serve as the hydrophilic head.
In aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), these amphiphiles are expected to form micelles. In these structures, the hydrophobic tails aggregate to form a core that is shielded from the water, while the hydrophilic heads are exposed to the aqueous environment. The CMC is a key parameter that depends on the balance between the hydrophobic and hydrophilic portions of the molecule. Studies on other amphiphilic alkenes have shown that they can form micelles at low CMC values nih.gov.
Vesicles are another possible self-assembled structure, consisting of a spherical bilayer of amphiphilic molecules enclosing an aqueous core. The formation of vesicles versus micelles is often dependent on the geometry of the amphiphile, which can be described by the critical packing parameter.
Furthermore, under certain conditions of concentration and temperature, these amphiphilic derivatives could exhibit liquid crystalline phases. These are states of matter that have properties between those of a conventional liquid and a solid crystal. The aromatic rings in the (3-Methylene-5-hexenyl)benzene core could promote the formation of ordered liquid crystalline phases through π-π stacking interactions.
Table 2: Critical Micelle Concentration (CMC) of Representative Amphiphilic Alkenes
| Amphiphilic Alkene Derivative | Solvent | CMC [mM] |
| Mono-TEG oleyl-derived amphiphile | Water | ~0.05 - 0.07 |
| Di-TEG Y-shaped oleyl-derived amphiphile | Water | ~0.05 - 0.07 |
Note: This data is for amphiphilic molecules with alkenyl chains similar to the hexenyl group in the target compound and provides an indication of the potential CMC values for its amphiphilic derivatives.
Investigation of π-π Stacking and Alkene-Arene Interactions in Supramolecular Architectures
The benzene ring in (3-Methylene-5-hexenyl)benzene derivatives provides a platform for π-π stacking interactions. These are non-covalent interactions that occur between aromatic rings and are crucial in the formation of ordered supramolecular structures. The strength and geometry of these interactions are influenced by the electronic nature of the aromatic rings and the presence of substituents.
The interplay of π-π stacking and alkene-arene interactions can be harnessed to control the self-assembly process and to create well-defined nanostructures. For instance, the balance of these interactions can dictate whether molecules assemble into one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional frameworks.
Table 3: Calculated Interaction Energies for π-π Stacking in Benzene Dimers
| Dimer Configuration | Interaction Energy [kcal/mol] |
| Sandwich | -1.8 |
| T-shaped | -2.7 |
| Parallel-displaced | -2.8 |
Note: This data represents theoretical calculations for the benzene dimer and serves as a fundamental reference for the potential strength of π-π stacking interactions in derivatives of (3-Methylene-5-hexenyl)benzene.
Design and Synthesis of Molecular Recognition Elements Utilizing (3-Methylene-5-hexenyl)benzene Motifs
Molecular recognition is the specific binding of a substrate to a receptor molecule. The (3-Methylene-5-hexenyl)benzene scaffold can be incorporated into larger molecular architectures designed for the specific recognition of other molecules or ions.
The design of such molecular recognition elements would involve the strategic placement of functional groups on the benzene ring or the alkenyl chain that are complementary to the target substrate in terms of size, shape, and electronic properties. For example, hydrogen bonding donors and acceptors could be introduced to recognize substrates through specific hydrogen bonding patterns. The inherent chirality of certain derivatives of (3-Methylene-5-hexenyl)benzene could also be exploited for the enantioselective recognition of chiral substrates.
The synthesis of these molecular recognition elements would likely involve multi-step organic synthesis, starting from commercially available precursors. The flexible alkenyl chain allows for a variety of chemical modifications, providing a versatile platform for creating a diverse range of receptors. The combination of a rigid aromatic core and a flexible aliphatic chain within the (3-methylene-5-hexenyl)benzene motif offers a unique structural basis for the design of receptors with tunable binding properties. Model studies on molecular recognition have shown that a combination of hydrogen bonding and aryl stacking interactions in synthetic receptors can lead to the effective binding of various substrates nih.gov.
The development of such synthetic receptors based on the (3-methylene-5-hexenyl)benzene framework could have applications in areas such as sensing, catalysis, and separation science.
Analysis of "Benzene, (3-methylene-5-hexenyl)-" in Materials Science Research
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research information regarding the chemical compound "Benzene, (3-methylene-5-hexenyl)-" and its role in advanced materials science. The specified compound does not appear in published studies within the requested contexts of optoelectronics, stimuli-responsive materials, biocompatible polymers, or nanomaterials synthesis.
This lack of data prevents the creation of a scientifically accurate article based on the provided outline. The fields of materials science mentioned are well-documented for a variety of other monomers and precursors. For instance, research into conjugated polymers for optoelectronics often involves derivatives of compounds like poly(3-hexylthiophene) and various substituted benzenes. rhhz.netnih.govnih.govelsevierpure.com Similarly, the development of stimuli-responsive materials frequently utilizes building blocks that can undergo conformational changes in response to external triggers, a research area with a wide array of established monomers. rsc.orgmdpi.com
In the realm of biocompatible materials, researchers have explored various synthetic and naturally derived polymers for applications in tissue engineering and drug delivery. nih.govmdpi.com These studies often focus on materials with proven biocompatibility and tunable degradation profiles. The synthesis of nanomaterials also relies on a diverse set of precursor molecules for templating and surface modification, with many examples of well-characterized compounds. sapub.orgresearchgate.net
However, "Benzene, (3-methylene-5-hexenyl)-" is not documented in the scientific literature as a precursor or monomer in any of these advanced applications. It is possible that the compound is known by a different chemical name, is a highly niche or theoretical molecule that has not yet been synthesized or characterized, or that the provided name is not a standard nomenclature.
Without any foundational research on its synthesis, properties, or polymerization behavior, it is impossible to provide a detailed and factual account of its role in advanced materials science as requested in the article outline.
Role of 3 Methylene 5 Hexenyl Benzene in Advanced Materials Science Research As a Precursor
Application in Nanomaterials Synthesis (e.g., through templating, surface modification, or composite formation)
Functionalization of Nanoparticles and Carbon Nanotubes with (3-Methylene-5-hexenyl)benzene Derivatives
There is currently no publicly available research or data on the use of Benzene (B151609), (3-methylene-5-hexenyl)- or its derivatives for the functionalization of nanoparticles and carbon nanotubes.
Q & A
Q. What are the established synthetic routes for Benzene, (3-methylene-5-hexenyl)-, and what factors influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. For example, reacting benzene derivatives with allylic halides (e.g., 5-hexenyl bromide) in the presence of Lewis acids like AlCl₃ . Key factors:
- Catalyst selection : Lewis acids (AlCl₃, FeCl₃) or palladium catalysts for cross-coupling.
- Solvent polarity : Non-polar solvents (toluene) favor electrophilic substitution.
- Temperature control : Exothermic reactions require cooling to avoid polymerization byproducts.
- Purification : Distillation or column chromatography to isolate the product from isomers (e.g., regioisomers from competing alkylation positions).
Characterization via GC-MS and NMR ensures purity (>95%) and structural confirmation .
Q. How can spectroscopic techniques confirm the structure of Benzene, (3-methylene-5-hexenyl)-?
- Methodological Answer :
- ¹H NMR : Peaks at δ 5.2–5.8 ppm (methylene and terminal alkene protons), δ 2.0–2.5 ppm (allylic CH₂), and aromatic protons (δ 6.5–7.5 ppm). Coupling constants (J = 10–16 Hz) distinguish cis/trans alkene configurations .
- IR Spectroscopy : Absorptions at 1600–1650 cm⁻¹ (C=C stretch) and 690–900 cm⁻¹ (aromatic C–H out-of-plane bending) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₀H₁₂, with fragmentation patterns indicating loss of the hexenyl chain.
Advanced Research Questions
Q. What challenges arise in elucidating reaction mechanisms involving Benzene, (3-methylene-5-hexenyl)- in electrophilic substitution?
- Methodological Answer :
- Competing pathways : The electron-rich alkene group may act as a directing group, but steric hindrance from the hexenyl chain can lead to unexpected regioselectivity. Computational modeling (DFT) predicts charge distribution and reactive sites .
- Byproduct formation : Dienes or polymerized side products require quenching agents (e.g., methanol) and real-time monitoring via in-situ FTIR .
- Contradictory data : Literature discrepancies in reaction outcomes (e.g., meta vs. para substitution) can be resolved by comparative studies under controlled conditions (temperature, solvent, catalyst loading) .
Q. How can computational chemistry predict the stability and reactivity of Benzene, (3-methylene-5-hexenyl)- under varying conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess susceptibility to electrophilic attack. For example, the methylene group lowers the LUMO energy, enhancing reactivity toward nitration .
- Molecular Dynamics (MD) simulations : Model thermal stability by simulating decomposition pathways at elevated temperatures (e.g., predicting bond cleavage in the hexenyl chain at >200°C).
- Solvent effects : COSMO-RS models predict solubility parameters and aggregation behavior in polar vs. non-polar media .
Q. How can researchers resolve contradictions in reported toxicity profiles of benzene derivatives like (3-methylene-5-hexenyl)-benzene?
- Methodological Answer :
- In vitro assays : Compare cytotoxicity in human hepatocyte (HepG2) and lymphocyte cell lines using MTT assays. Dose-response curves clarify thresholds for bone marrow suppression (a known benzene toxicity endpoint) .
- Metabolite tracking : LC-MS/MS identifies metabolites (e.g., epoxides or quinones) to differentiate mechanisms from parent benzene. For example, S-phenylmercapturic acid in urine indicates metabolic activation .
- Cross-species studies : Rodent models assess acute vs. chronic effects, with histopathology of bone marrow and liver tissues .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility data for Benzene, (3-methylene-5-hexenyl)- in aqueous systems?
- Methodological Answer :
- Experimental variables : Discrepancies arise from pH-dependent aggregation (e.g., micelle formation above critical concentrations) or impurities in commercial samples. Use HPLC-UV to quantify solubility limits .
- Temperature effects : Solubility in water increases marginally at 25°C (0.5 mg/L) but decreases at 40°C due to entropy-driven phase separation. Controlled studies with degassed solvents minimize oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
